molecular formula C10H10F2O B14027566 1-(2,3-Difluorophenyl)cyclobutanol

1-(2,3-Difluorophenyl)cyclobutanol

Katalognummer: B14027566
Molekulargewicht: 184.18 g/mol
InChI-Schlüssel: DUIITEIEZGYLPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Difluorophenyl)cyclobutanol is a useful research compound. Its molecular formula is C10H10F2O and its molecular weight is 184.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Difluorophenyl)cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Difluorophenyl)cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H10F2O

Molekulargewicht

184.18 g/mol

IUPAC-Name

1-(2,3-difluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H10F2O/c11-8-4-1-3-7(9(8)12)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2

InChI-Schlüssel

DUIITEIEZGYLPL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=C(C(=CC=C2)F)F)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Biological Activity of Difluorophenyl Cyclobutanol Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

This guide provides a comprehensive technical overview of the biological activities associated with difluorophenyl cyclobutanol derivatives. We will explore the strategic rationale for their design, common synthetic routes, key molecular targets, and the methodologies used to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Strategic Convergence of Fluorine and Cyclobutane Moieties

In modern drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacological profile of a lead compound. The difluorophenyl cyclobutanol scaffold represents a convergence of two highly valued components: a fluorinated aromatic ring and a strained cyclobutane core.

The introduction of fluorine into a drug candidate can profoundly modulate its physicochemical properties.[1] As the most electronegative element, fluorine can alter pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1][2] Fluorine atoms can also enhance binding affinity through noncovalent interactions with biological targets.[1]

Simultaneously, the cyclobutane unit has emerged as a significant structural motif in medicinal chemistry.[3] Its unique three-dimensional conformation and inherent ring strain make it a valuable bioisostere for various molecular frameworks, including common rings and aliphatic chains.[3][4] The inclusion of a cyclobutane scaffold has been successful in over ten FDA-approved drugs, where it often imparts metabolic stability and provides a rigid core to correctly orient pharmacophoric elements.[1][3][5]

The combination of these motifs in molecules like Ivosidenib, a drug approved for treating IDH1-mutant cancers, highlights the power of this pairing. In Ivosidenib, the gem-difluorocyclobutane feature was found to be critical for increasing metabolic stability while preserving potent activity, demonstrating the synergistic benefits of this structural class.[1][6]

Synthetic Strategies for Accessing Difluorophenyl Cyclobutanol Scaffolds

The therapeutic potential of any chemical scaffold is contingent upon its synthetic accessibility. The development of robust and efficient synthetic methodologies is therefore a cornerstone of drug development programs. For difluorophenyl cyclobutanol derivatives, several advanced strategies have been established.

A particularly effective method for the synthesis of gem-difluorocyclobutanols involves the use of organolanthanum reagents, such as those derived from LaCl₃·2LiCl.[1] The challenge in adding nucleophiles to cyclobutanone precursors is often the competing elimination reactions that can occur due to ring strain. The use of organolanthanum reagents with organomagnesium or organolithium compounds has been shown to exclusively yield the desired difluorocyclobutanol in high yields (up to 82%), effectively suppressing the formation of undesired elimination byproducts.[1] This level of control is crucial for producing a clean product stream suitable for further derivatization in a drug discovery campaign.

Other advanced techniques, such as the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, have enabled the synthesis of specific chiral derivatives.[6][7] This enantioselective control is vital, as the biological activity of chiral molecules often resides in a single stereoisomer.

Key Biological Targets and Mechanisms of Action

Difluorophenyl cyclobutanol derivatives have been investigated for a range of biological activities, primarily centered around enzyme inhibition and receptor modulation.

Inhibition of Inflammatory Pathways: Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammatory processes through their role in prostaglandin biosynthesis. While COX-1 is constitutively expressed and plays a homeostatic role, COX-2 is inducible and its overexpression is associated with inflammation and certain cancers. Consequently, selective COX-2 inhibition is a major goal of anti-inflammatory drug design.

Derivatives of 4-(3,4-difluorophenyl)-4-oxobutanoic acid, a structurally related scaffold, have been identified as potential inhibitors of COX enzymes.[8] The well-known anti-inflammatory drug Diflunisal, which is 5-(2',4'-difluorophenyl) salicylic acid, functions as a reversible COX inhibitor, establishing a precedent for the utility of the difluorophenyl moiety in this context.[9] The mechanism involves the inhibitor molecule binding to the active site of the COX enzyme, preventing the substrate, arachidonic acid, from being converted into pro-inflammatory prostaglandins.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 Inhibitor Difluorophenyl Cyclobutanol Derivative Inhibitor->COX PGH2 PGH2 PGG2->PGH2 Prostanoids Prostaglandins (PGE2, PGI2, TXA2) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation

Caption: The Cyclooxygenase (COX) signaling pathway and its inhibition.

Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Optically active triazole derivatives incorporating a 2-(2,4-difluorophenyl)-2-butanol core have demonstrated potent antifungal activity against Candida albicans, a common cause of opportunistic infections.[10]

These compounds belong to the azole class of antifungals. The established mechanism for azoles involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The difluorophenyl group often plays a key role in coordinating with the heme iron center of the cytochrome P450 enzyme, effectively blocking its catalytic activity.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of optimizing a lead compound's potency and selectivity. For difluorophenyl cyclobutanol derivatives, SAR exploration focuses on how modifications to the phenyl ring, the cyclobutane core, and associated side chains impact biological activity.

For instance, in the development of KMO inhibitors, it was noted that 3,4-difluoro substitution on the phenyl ring led to potent inhibition.[8] This suggests that the specific placement and electronegativity of the fluorine atoms are critical for optimal interaction with the enzyme's active site. Similarly, for cyclobutane-based integrin antagonists, the precise stereochemical orientation of side chains on the cyclobutane ring is essential for achieving high affinity.[5]

The logical progression of an SAR study involves cycles of design, synthesis, and testing to build a coherent model of the pharmacophore.

SAR_Logic cluster_0 Optimization Cycle Lead Lead Compound Modify Structural Modification (e.g., change substituent) Lead->Modify Synth Synthesize Analog Modify->Synth Assay Biological Assay Synth->Assay Analyze Analyze Data Assay->Analyze Analyze->Lead Iterate SAR_Table SAR Table (IC50 Data) Analyze->SAR_Table

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Illustrative SAR Data for COX-2 Inhibition

The following table presents hypothetical data to illustrate the SAR for a series of difluorophenyl cyclobutanol derivatives targeting COX-2.

Compound IDPhenyl SubstitutionR1 on CyclobutanolCOX-2 IC₅₀ (nM)
LEAD-01 3,4-difluoro-OH150
ANA-02 2,4-difluoro-OH320
ANA-03 4-fluoro-OH950
ANA-04 3,4-difluoro-OCH₃215
ANA-05 3,4-difluoro-NH₂95

This data is illustrative and does not represent experimentally verified results.

From this hypothetical data, one could infer that the 3,4-difluoro substitution pattern is superior to 2,4-difluoro or mono-fluoro substitutions (compare LEAD-01 to ANA-02 and ANA-03). Furthermore, converting the hydroxyl group to an amine enhances potency (compare LEAD-01 to ANA-05), suggesting a potential hydrogen bond interaction in the enzyme's active site.

Experimental Protocols: A Practical Guide

To validate the biological activity of these derivatives, robust and reproducible experimental protocols are essential. The following section details a representative workflow for an in vitro COX-2 inhibition assay. This protocol is designed to be a self-validating system by including appropriate controls.

Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

Causality: This assay quantifies the ability of a test compound to inhibit the peroxidase activity of the COX-2 enzyme. The enzyme first converts arachidonic acid to PGG₂, and then its peroxidase function reduces PGG₂ to PGH₂. This second step is measured using a fluorescent probe (ADHP) that becomes highly fluorescent (resorufin) upon oxidation. A decrease in fluorescence indicates inhibition of the enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Heme cofactor

  • Potassium phosphate buffer (pH 8.0)

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe

  • Test compounds (difluorophenyl cyclobutanol derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 535 nm, Emission: 590 nm)

Experimental Workflow:

Assay_Workflow start Start prep Prepare Reagents: Enzyme, Buffer, Substrate, Test Compounds start->prep plate Plate Compounds: 1. Test Compounds 2. Positive Control 3. DMSO (Vehicle Control) prep->plate add_enzyme Add COX-2 Enzyme, Heme, and ADHP Probe to all wells plate->add_enzyme preincubate Pre-incubate for 15 min at RT (Allows inhibitor to bind enzyme) add_enzyme->preincubate add_substrate Initiate Reaction: Add Arachidonic Acid preincubate->add_substrate incubate Incubate for 10 min at 37°C add_substrate->incubate read Read Fluorescence (Ex: 535nm, Em: 590nm) incubate->read analyze Calculate % Inhibition and determine IC50 values read->analyze end End analyze->end

Caption: Step-by-step workflow for a COX-2 enzymatic assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in buffer. The final DMSO concentration in the well should be ≤1%.

  • Plating: To a 96-well black microplate, add 10 µL of each test compound dilution, positive control, or DMSO (for 100% activity control).

  • Enzyme Addition: Prepare a master mix of COX-2 enzyme, heme, and ADHP in cold buffer. Add 150 µL of this mix to each well.

  • Pre-incubation: Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of the arachidonic acid substrate solution to all wells to start the reaction.

  • Incubation: Immediately place the plate in a 37°C incubator for 10 minutes.

  • Measurement: After incubation, read the fluorescence on a plate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_DMSO))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Conclusion and Future Perspectives

Difluorophenyl cyclobutanol derivatives represent a promising class of compounds in medicinal chemistry. The strategic combination of a difluorophenyl group and a cyclobutane core provides a robust scaffold with favorable physicochemical and pharmacokinetic properties.[1] The demonstrated activities against key therapeutic targets, such as COX enzymes and fungal pathways, underscore their potential for further development.[8][10]

Future research in this area will likely focus on several key avenues:

  • Expansion to New Targets: Exploring the activity of these scaffolds against other enzyme families (e.g., kinases, proteases) and receptor types.

  • Advanced Synthesis: Developing more sophisticated stereoselective synthetic routes to access complex and novel analogs with high purity.[7]

  • Pharmacokinetic Profiling: Conducting in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to better understand the in vivo behavior of lead compounds.[3]

  • Late-Stage Functionalization: Utilizing novel synthetic methods to modify complex drug molecules with the difluorocyclobutane motif to improve their properties.[11][12]

The continued exploration of this unique chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Biological Activity of 4-(3,4-Difluorophenyl)
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionaliz
  • Optically active antifungal azoles. II. Synthesis and antifungal activity of polysulfide derivatives of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H- 1,2,4-triazol-1-yl)-2-butanol. PubMed.
  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science (RSC Publishing).
  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkyl
  • (PDF) Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC.
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - NIH.
  • The Effect of Diflunisal on Familial Amyloidosis. ClinicalTrials.gov.
  • Recent Advances in Inducible Cyclooxygenase (COX-2) Inhibition. PubMed.
  • CF2H: a fascinating group for application in drug development enabling modul
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydrobor
  • Chemical and pharmacological properties of diflunisal. PubMed.

Sources

1-(2,3-Difluorophenyl)cyclobutanol: A Versatile Fluorinated Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements and enhanced physicochemical properties is a paramount objective. Among the array of building blocks available to medicinal chemists, those incorporating both a cyclobutane core and fluorine atoms have garnered significant interest. The cyclobutane motif, with its inherent ring strain and distinct puckered conformation, provides a rigid framework capable of orienting functional groups in a spatially defined manner, which can lead to improved binding affinity and selectivity for biological targets.[1] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting beneficial effects on metabolic stability, lipophilicity, and binding interactions.[2]

This guide focuses on 1-(2,3-Difluorophenyl)cyclobutanol , a synthetic building block that synergistically combines these advantageous features. The presence of the 2,3-difluorophenyl group not only introduces the favorable electronic properties of fluorine but also provides a handle for further synthetic transformations. The tertiary alcohol of the cyclobutane ring is a versatile functional group, poised for a variety of subsequent reactions. This document serves as a comprehensive technical resource, detailing the synthesis, key reactions, and potential applications of 1-(2,3-Difluorophenyl)cyclobutanol, thereby providing researchers with the foundational knowledge to leverage this valuable building block in their drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,3-Difluorophenyl)cyclobutanol is presented in the table below.

PropertyValueSource
CAS Number 1514553-81-1[3]
Molecular Formula C₁₀H₁₀F₂O[3]
Molecular Weight 184.18 g/mol [3]
Appearance Liquid-
Purity Typically >97%[3]

Synthesis of 1-(2,3-Difluorophenyl)cyclobutanol: A Detailed Protocol

The most direct and widely applicable method for the synthesis of 1-(2,3-Difluorophenyl)cyclobutanol is the Grignard reaction. This involves the nucleophilic addition of a 2,3-difluorophenylmagnesium halide to cyclobutanone. The following protocol provides a detailed, step-by-step methodology for this synthesis.

Experimental Protocol: Grignard Reaction

Reaction Scheme:

G1 cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition 1-bromo-2,3-difluorobenzene 1-bromo-2,3-difluorobenzene Grignard_reagent 2,3-difluorophenyl- magnesium bromide 1-bromo-2,3-difluorobenzene->Grignard_reagent + Mg / THF Mg Mg THF THF (anhydrous) intermediate cyclobutanone cyclobutanone product 1-(2,3-Difluorophenyl)cyclobutanol intermediate->product 1) Add cyclobutanone 2) Aqueous workup (e.g., NH4Cl)

Figure 1: Synthesis of 1-(2,3-Difluorophenyl)cyclobutanol via Grignard Reaction.

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Cyclobutanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of 2,3-Difluorophenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Flame-dry or oven-dry all glassware and allow to cool under a stream of inert gas (Nitrogen or Argon). Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to 1-bromo-2,3-difluorobenzene) into the flask. Add a single crystal of iodine to activate the magnesium surface.[4]

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle bubbling and a color change. If the reaction does not start, gentle warming of the flask with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-2,3-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear cloudy and grayish-brown.

Part B: Reaction with Cyclobutanone

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Cyclobutanone: Prepare a solution of cyclobutanone (1.0 equivalent relative to the Grignard reagent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[5]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(2,3-Difluorophenyl)cyclobutanol.

Causality Behind Experimental Choices and Troubleshooting
  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic solvents like water.[4] Therefore, the use of anhydrous solvents and thoroughly dried glassware is critical for a successful reaction.

  • Magnesium Activation: A passivating oxide layer on the surface of the magnesium turnings can prevent the reaction from initiating. The addition of a small amount of iodine or 1,2-dibromoethane helps to etch the surface and expose fresh magnesium.[6]

  • Controlled Addition: The formation of the Grignard reagent and its subsequent reaction with cyclobutanone are exothermic. Slow, dropwise addition helps to control the reaction temperature and minimize the formation of side products, such as the Wurtz coupling product (2,2',3,3'-tetrafluorobiphenyl).[4]

  • Troubleshooting Low Yields:

    • Failure to initiate: Ensure all reagents and glassware are scrupulously dry. Consider using freshly purchased or distilled solvents. Mechanical activation of the magnesium by crushing it under an inert atmosphere can also be beneficial.

    • Significant biphenyl formation: This indicates that the Grignard reagent is coupling with unreacted aryl halide. Slower addition of the aryl halide during Grignard formation and maintaining a lower reaction temperature can mitigate this.

    • Recovery of starting material: This may be due to incomplete Grignard formation or quenching of the reagent. Titration of a small aliquot of the Grignard reagent can determine its concentration before adding the cyclobutanone.[4]

Key Synthetic Transformations of 1-(2,3-Difluorophenyl)cyclobutanol

The synthetic utility of 1-(2,3-Difluorophenyl)cyclobutanol stems from the reactivity of the cyclobutanol moiety. The inherent ring strain of the four-membered ring can be harnessed to drive a variety of useful transformations.

Ring Expansion to Tetralones

A particularly valuable reaction of 1-arylcyclobutanols is their acid-catalyzed ring expansion to form tetralones.[7] This transformation provides access to a key structural motif found in numerous biologically active compounds and natural products.[8]

Reaction Scheme:

G2 start 1-(2,3-Difluorophenyl)cyclobutanol protonation Protonated Alcohol start->protonation + H+ carbocation Cyclobutyl Carbocation protonation->carbocation - H2O rearranged_cation Spirocyclic Carbocation (Aryl Migration) carbocation->rearranged_cation Ring Expansion (1,2-Aryl Shift) tetralone_protonated Protonated Tetralone rearranged_cation->tetralone_protonated Rearomatization product 5,6-Difluoro-1-tetralone tetralone_protonated->product - H+

Figure 2: Proposed mechanism for the acid-catalyzed ring expansion of 1-(2,3-Difluorophenyl)cyclobutanol.

Mechanistic Insights:

The reaction is initiated by the protonation of the hydroxyl group by a Brønsted or Lewis acid, followed by the loss of water to generate a tertiary carbocation on the cyclobutane ring. The key step is a 1,2-aryl shift, where the electron-rich difluorophenyl group migrates to the adjacent carbocation center. This migration is driven by the relief of ring strain in the four-membered ring and the formation of a more stable spirocyclic intermediate. Subsequent deprotonation leads to the formation of the aromatic tetralone product. The regioselectivity of the cyclization is directed by the position of the aryl group on the cyclobutanol.

Experimental Considerations:

A variety of acidic conditions can be employed to effect this transformation, including strong protic acids (e.g., sulfuric acid, triflic acid) or Lewis acids in the presence of a proton source. The choice of acid and solvent can influence the reaction rate and yield. In some cases, electrochemical methods have also been developed for this type of ring expansion under milder conditions.[9]

Applications in Drug Discovery and Medicinal Chemistry

The 1-(2,3-difluorophenyl)cyclobutanol building block is of significant interest to medicinal chemists for several reasons:

  • Introduction of a Fluorinated Aryl Group: The 2,3-difluorophenyl moiety can impart favorable properties such as enhanced metabolic stability, increased binding affinity through fluorine-protein interactions, and modulation of pKa.[10]

  • Access to Conformationally Restricted Scaffolds: The rigid cyclobutane core serves as a non-planar bioisostere for other groups, such as gem-dimethyl or phenyl groups, allowing for the exploration of new chemical space and the optimization of ligand-receptor interactions.

  • Synthetic Versatility: As demonstrated by the ring-expansion reaction, the cyclobutanol can be converted into other valuable scaffolds, such as tetralones, which are themselves important pharmacophores. Tetralone derivatives have been investigated as inhibitors of enzymes like monoamine oxidase.[8]

While specific examples of 1-(2,3-difluorophenyl)cyclobutanol in late-stage clinical candidates are not yet prevalent in the public literature, the strategic advantages of incorporating fluorinated cyclobutane derivatives are increasingly recognized. For instance, difluorocyclobutyl derivatives have recently been explored as potent glucagon-like peptide-1 receptor (GLP-1R) agonists.[11] The principles guiding the use of such building blocks are well-established, positioning 1-(2,3-difluorophenyl)cyclobutanol as a valuable tool for the synthesis of next-generation therapeutics.

Conclusion

1-(2,3-Difluorophenyl)cyclobutanol is a readily accessible and highly versatile synthetic building block that offers a powerful combination of a conformationally constrained cyclobutane core and the advantageous properties of a difluorinated phenyl ring. Its straightforward synthesis via the Grignard reaction and its ability to undergo synthetically useful transformations, such as ring expansion to tetralones, make it an attractive starting material for the construction of complex molecular architectures. For researchers and professionals in drug development, this building block provides a strategic entry point to novel chemical matter with the potential for enhanced pharmacological properties. As the demand for sp³-rich and fluorinated scaffolds in drug discovery continues to grow, the utility of 1-(2,3-Difluorophenyl)cyclobutanol is poised to expand significantly.

References

  • Regioselective Electrochemical Cyclobutanol Ring Expansion to 1‐Tetralones. (2021).
  • Regioselective synthesis of 1- and 4-tetralones from heteroaryl-3-cyclobutanols. (n.d.). Request PDF. Retrieved from [Link]

  • Optimization of reaction conditions for preparing 3-(2-Fluorophenyl)cyclobutan-1-ol. (2025). Benchchem.
  • Application Notes and Protocols: Reactions of 2-Methylcyclobutan-1-one with Grignard Reagents. (2025). Benchchem.
  • Synthesis of tetralones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Aryl Tetralone Derivatives by Chalcone Route. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. (2010). Journal of the Indian Chemical Society, 87(3), 359-363.
  • The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. (2015). Bioorganic & Medicinal Chemistry, 23(22), 7072-7082.
  • Ring-Expansion. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). Molecules, 28(17), 6378.
  • Highly fluorinated analogues of pharmacologically active compounds. (1969). Journal of the Chemical Society C: Organic, 2355-2360.
  • Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. (2009).
  • Method for preparing fluoride-bearing phenyloboric acid. (n.d.). Google Patents.
  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. (2025). Chemical Science, 16(1), 1-8.
  • Troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane. (2025). Benchchem.
  • Supporting Information. (2015). The Royal Society of Chemistry.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Pharmaceuticals, 16(5), 656.
  • Synthetic applications of gold-catalyzed ring expansions. (2011). Beilstein Journal of Organic Chemistry, 7, 804-814.
  • Ring Expansion Rearrangements. (2026, March 26). Chemistry Steps. Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). University of Missouri-St. Louis. Retrieved from [Link]

  • 2,3-Diphenylindone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c. (n.d.). ResearchGate. Retrieved from [Link]

  • An introduction to Grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • Patent & Publications. (n.d.). Pharma Inventor Inc. Retrieved from [Link]

  • Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. (2025). Journal of Medicinal Chemistry.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2021). ACS Omega, 6(41), 27245-27259.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. (n.d.). Quick Company. Retrieved from [Link]

  • United States Patent. (2019, October 8). Regulations.gov. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Medicinal Chemistry Applications of Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Union of Fluorine and a Strained Ring System

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Medicinal chemists continuously seek out novel structural motifs that can confer advantageous properties to lead compounds. The strategic incorporation of fluorine into organic molecules has become a cornerstone of this endeavor, owing to its unique electronic properties, small steric footprint, and profound influence on metabolic stability.[1] When this powerful tool is applied to the conformationally constrained cyclobutane scaffold, a fascinating and highly valuable class of building blocks for drug design emerges.

The cyclobutane ring, with its inherent ring strain and distinct three-dimensional geometry, offers a unique platform to orient substituents in a well-defined manner, which can be critical for optimizing interactions with biological targets.[2] The introduction of fluorine or fluorinated alkyl groups onto this scaffold further modulates its properties in ways that can be highly beneficial for drug development. This guide provides a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of fluorinated cyclobutanes, intended for researchers, scientists, and drug development professionals.

The Impact of Fluorination on the Physicochemical Properties of Cyclobutanes

The introduction of fluorine can significantly alter the physicochemical properties of the cyclobutane ring, influencing key parameters that govern a drug's behavior in biological systems.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine exerts a significant inductive effect, which can be transmitted through the cyclobutane framework to influence the pKa of nearby functional groups. For instance, the presence of a trifluoromethyl group on a cyclobutane ring can increase the acidity of a carboxylic acid by approximately two pKa units compared to its non-fluorinated tert-butyl analog.[3][4] Similarly, the basicity of a cyclobutylamine is reduced upon fluorination.[5] This modulation of pKa can be a powerful tool for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Compound/SubstituentFunctional GrouppKaReference
pivalic acid (tert-butyl)Carboxylic Acid4.79[3][4]
1-(trifluoromethyl)cyclobutane-1-carboxylic acidCarboxylic Acid2.92[3][4]
tert-butylamine hydrochlorideAmine10.69[3][4]
1-(trifluoromethyl)cyclobutanamine hydrochlorideAmine5.29[3][4]

Table 1: Effect of a 1-Trifluoromethyl-cyclobutyl Group on pKa Compared to a tert-Butyl Group. [3][4]

Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is more nuanced and can be influenced by the degree of fluorination and the overall molecular context. While highly fluorinated motifs can increase lipophilicity, in some cases, the introduction of a single fluorine atom or a fluorinated group can lead to a decrease in LogP.[6] This is often attributed to the increased polarity of the C-F bond and its potential to engage in hydrogen bonding interactions with water. For example, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group generally leads to a moderate increase in lipophilicity (logD).[3][4]

Conformational Consequences of Fluorinating the Cyclobutane Ring

The cyclobutane ring is not planar and exists in a puckered conformation. The introduction of substituents, particularly fluorine with its unique stereoelectronic properties, can influence the degree of puckering and the preferred orientation (axial vs. equatorial) of the substituent. This, in turn, dictates the spatial arrangement of other groups on the ring, which can have a profound impact on how a molecule fits into a protein's binding site.

In many instances, the trifluoromethyl group in 1-substituted CF3-cyclobutanes has been observed to favor the axial position in the solid state.[3] This preference can be attributed to a combination of steric and electronic factors. Understanding and predicting the conformational preferences of fluorinated cyclobutanes is crucial for structure-based drug design.

cluster_0 Axial vs. Equatorial Conformations of a Fluorinated Cyclobutane Axial Axial Conformer (Often Preferred for -CF3) Equatorial Equatorial Conformer Axial->Equatorial Ring Flip

Figure 1: Conformational Isomers of a Fluorinated Cyclobutane.

Synthetic Strategies for Accessing Fluorinated Cyclobutanes

A variety of synthetic methods have been developed to access medicinally relevant fluorinated cyclobutanes. The choice of method often depends on the desired fluorine-containing group (-F, -CH2F, -CHF2, -CF3) and the substitution pattern on the cyclobutane ring.

Deoxofluorination of Cyclobutanecarboxylic Acids with Sulfur Tetrafluoride (SF4)

A robust and scalable method for the synthesis of 1-trifluoromethyl-cyclobutanes involves the deoxofluorination of the corresponding cyclobutanecarboxylic acids using sulfur tetrafluoride (SF4).[3][4] This reaction is tolerant of a wide range of functional groups, making it a valuable tool for late-stage fluorination.

  • To a pressure vessel, add 1-(4-phenyl)cyclobutane-1-carboxylic acid (1.0 equiv).

  • Cool the vessel in a dry ice/acetone bath and evacuate and backfill with nitrogen.

  • Add sulfur tetrafluoride (SF4) (3-30 equiv) as a condensed gas.

  • Optionally, add a catalytic amount of water or hydrogen fluoride.

  • Seal the vessel and heat to 60-110 °C for 12-144 hours.

  • After cooling, carefully vent the excess SF4.

  • Purify the crude product by column chromatography, crystallization, or vacuum distillation to afford the desired 1-trifluoromethyl-4-phenylcyclobutane.

Start 1-(4-phenyl)cyclobutane- 1-carboxylic acid Reagent SF4, heat Start->Reagent Product 1-Trifluoromethyl- 4-phenylcyclobutane Reagent->Product

Figure 2: Synthesis of a 1-Trifluoromethyl-cyclobutane via Deoxofluorination.

Synthesis of Monofluoromethyl- and Difluoromethyl-Cyclobutanes

Monofluoromethyl- and difluoromethyl-cyclobutanes are typically prepared through nucleophilic fluorination of appropriately functionalized precursors. For example, monofluoromethyl cyclobutanes can be accessed via the SN2-type fluorination of cyclobutylmethyl mesylates with a fluoride source like tetramethylammonium fluoride (TMAF).[7] Difluoromethyl derivatives can be synthesized by the deoxofluorination of cyclobutanecarboxaldehydes using reagents such as morpholinosulfur trifluoride (Morph-DAST).[7][8]

Medicinal Chemistry Case Studies

The unique properties of fluorinated cyclobutanes have been leveraged in the design of several successful drug candidates and diagnostic agents.

Case Study 1: Fluciclovine ([18F]FACBC) - A PET Imaging Agent for Prostate Cancer

Fluciclovine ([18F]FACBC) is a synthetic amino acid analog that is radiolabeled with fluorine-18 and used as a PET imaging agent for the detection of recurrent prostate cancer.[9][10] The 3-fluorocyclobutane core is a key feature of this molecule. The presence of the fluorine atom allows for radiolabeling, and the cyclobutane scaffold provides a rigid framework that mimics the side chain of a natural amino acid, facilitating its uptake by amino acid transporters that are often overexpressed in cancer cells.[10]

The synthesis of [18F]Fluciclovine is typically performed in an automated synthesis module and involves three main steps: [18F]fluorination, deprotection, and purification.

  • [18F]Fluorination: The precursor, a protected triflate derivative of 1-aminocyclobutane-1-carboxylic acid, undergoes nucleophilic substitution with [18F]fluoride.

  • Deprotection: The protecting groups (e.g., Boc and ethyl ester) are removed under basic and then acidic conditions.

  • Purification: The final product is purified using solid-phase extraction (SPE) cartridges to yield substantially pure [18F]Fluciclovine suitable for intravenous administration.[11]

Precursor Protected Triflate Precursor Step1 [18F]Fluoride Nucleophilic Substitution Precursor->Step1 Intermediate [18F]Fluorinated Intermediate Step1->Intermediate Step2 Deprotection (Base, then Acid) Intermediate->Step2 Product [18F]Fluciclovine Step2->Product Step3 SPE Purification Product->Step3 FinalProduct Injectable [18F]Fluciclovine Step3->FinalProduct

Figure 3: Automated Radiosynthesis Workflow for [18F]Fluciclovine.

Case Study 2: The 1-Trifluoromethyl-cyclobutyl Group as a tert-Butyl Isostere

The tert-butyl group is a common motif in drug molecules, often used to fill hydrophobic pockets in protein targets. However, it can be susceptible to metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group has emerged as a promising bioisostere for the tert-butyl group.[3][4] It has a similar steric profile but offers distinct electronic and metabolic properties.

The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can have a variable impact on metabolic stability. In some cases, it can lead to a significant improvement in metabolic stability, while in others, it may have a neutral or even a negative effect.[3][4] This highlights the context-dependent nature of such bioisosteric replacements and the importance of empirical testing in each case. For example, in the case of the antifungal agent Butenafine, this replacement led to an increase in metabolic stability.[3][4]

Impact on Metabolic Stability and Drug-Protein Interactions

Metabolic Stability

The high strength of the C-F bond is a key reason why fluorination can enhance metabolic stability.[12][13][14][15] By blocking sites of oxidative metabolism, the introduction of fluorine can prevent the degradation of a drug molecule by cytochrome P450 enzymes. The cyclobutane ring itself can also influence metabolic stability due to its strained nature. The combination of a fluorinated substituent on a cyclobutane ring can therefore be a powerful strategy to improve the pharmacokinetic profile of a drug candidate. However, the metabolic fate of fluorinated compounds can be complex, and a thorough understanding of the metabolic pathways is crucial.[12][14][15]

Drug-Protein Interactions

The introduction of fluorine into a ligand can modulate its interactions with a protein target in several ways. The polarized C-F bond can participate in favorable electrostatic interactions with polar residues in the binding pocket.[16] Furthermore, the conformational constraints imposed by the fluorinated cyclobutane ring can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding. Computational studies have shown that fluorine can also influence the network of water molecules at the protein-ligand interface, which can have a significant impact on binding affinity.[16][17]

Conclusion and Future Perspectives

Fluorinated cyclobutanes represent a valuable and increasingly utilized class of building blocks in medicinal chemistry. Their unique combination of conformational rigidity, modulated physicochemical properties, and potential for enhanced metabolic stability makes them attractive motifs for the design of novel therapeutics. As synthetic methodologies for accessing a wider variety of substituted fluorinated cyclobutanes continue to expand, we can expect to see their even greater application in drug discovery programs across a range of therapeutic areas. The ability to fine-tune properties such as pKa, lipophilicity, and metabolic stability through the judicious use of fluorinated cyclobutanes provides medicinal chemists with a powerful tool to address the multifaceted challenges of modern drug development.

References

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Feng, X.-T., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link]

  • Yanai, H., et al. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

  • Dmowski, W., & Wolniewicz, A. (2000). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids. Journal of Fluorine Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Feng, X.-T., et al. (2025). Representative bioactive molecules bearing fluorinated cyclobutane... ResearchGate. [Link]

  • Feng, X.-T., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC. [Link]

  • Goodman, M. M., et al. (2004). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed. [Link]

  • Sahu, D., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

  • Wuest, M., et al. (2017). Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform. Journal of Nuclear Medicine Technology. [Link]

  • Feng, X.-T., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science (RSC Publishing). [Link]

  • Feng, X.-T., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science (RSC Publishing). [Link]

  • Ye, F., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]

  • Grygorenko, O. O., et al. (2024). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Various Authors. (n.d.). Fluciclovine (18F). Wikipedia. [Link]

  • Ye, F., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]

  • Shing, K. J., et al. (2018). Preparation of 18F-fluciclovine.
  • Various Authors. (2016). FDA approves new diagnostic imaging agent FLUCICLOVINE F-18 to detect recurrent prostate cancer. FDA. [Link]

  • Grygorenko, O. O., et al. (2024). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate. [Link]

  • Demchuk, O., & Grygorenko, O. (2023). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. OUCI. [Link]

  • Grygorenko, O. O., et al. (2024). Diastereoselective Synthesis of Fluorocyclobutanes. Scribd. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Mondal, S., et al. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. [Link]

  • Mayer, R. J., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Open Access LMU. [Link]

  • Grygorenko, O. O., et al. (2024). Some known fluorinated cyclobutane‐containing amino acids. ResearchGate. [Link]

  • Dalvie, D., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Dalvie, D., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Wiberg, K. B., et al. (2000). Effect of Fluorine Substitution on the Energies of Small Ring Compounds. ACS Publications. [Link]

  • Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

  • Stepanov, A. A., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

  • Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]

  • Wehrhan, L., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. [Link]

  • Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. [Link]

  • Meanwell, N. A. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Buer, B. C., et al. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews (RSC Publishing). [Link]

  • Various Authors. (2026). L13 Ligand-Protein Interactions Enabled by Fluorinated Compounds. YouTube. [Link]

  • Various Authors. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

Sources

potential mechanism of action for 1-(2,3-Difluorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Elucidating the Pharmacological Potential and Mechanism of Action of 1-(2,3-Difluorophenyl)cyclobutanol in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward highly functionalized, sp3-rich scaffolds—often termed the "escape from flatland"—is a critical strategy for improving clinical success rates. 1-(2,3-Difluorophenyl)cyclobutanol (CAS: 1514553-81-1)[1] has emerged as a highly privileged structural motif and building block. While not a standalone therapeutic, when integrated into a larger active pharmaceutical ingredient (API) or utilized in Fragment-Based Drug Discovery (FBDD), this moiety dictates the drug's primary Mechanism of Action (MoA) by acting as a conformationally restricted hinge-binder or allosteric modulator[2][3].

This technical guide explores the structural rationale behind this molecule, its potential MoA in targeted enzyme/transporter inhibition, and the self-validating experimental protocols required to evaluate its efficacy.

Structural Rationale & Physicochemical Profiling

The pharmacological utility of 1-(2,3-Difluorophenyl)cyclobutanol is driven by the synergistic properties of its two core domains:

  • The Cyclobutanol Motif (Conformational Restriction): Cyclobutanes are increasingly utilized to replace larger cyclic systems, direct key pharmacophore groups, and induce conformational restriction[2][4]. The cyclobutanol ring possesses a strain energy of ~26.3 kcal/mol and adopts a puckered conformation[2]. This 3D architecture projects the hydroxyl (-OH) group at a precise, rigid vector, allowing it to act as an obligate hydrogen-bond donor/acceptor in deep protein pockets without the entropic penalty associated with flexible alkyl chains.

  • The 2,3-Difluorophenyl Motif (Metabolic & Electronic Modulation): The incorporation of fluorine atoms at the 2 and 3 positions of the phenyl ring serves three distinct purposes:

    • Metabolic Shielding: Blocks cytochrome P450 (CYP450)-mediated ortho- and meta-oxidation.

    • Electronic Tuning: The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent functional groups and increases the overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetrance.

    • Halogen Bonding: The fluorine atoms can engage in orthogonal multipolar interactions with backbone amides in the target protein.

Potential Mechanisms of Action (MoA)

Based on structural homology to clinically investigated compounds, the 1-(2,3-Difluorophenyl)cyclobutanol pharmacophore drives two primary MoAs when incorporated into lead compounds.

MoA 1: Allosteric Modulation of Kinases (e.g., AMPK Activation)

Compounds containing 1-hydroxycyclobutyl-phenyl motifs (such as the clinical candidate PF-06409577) have been identified as direct allosteric activators of the AMP-activated protein kinase (AMPK)[5].

  • The Mechanism: The difluorophenyl ring intercalates into a lipophilic allosteric pocket between the kinase domain and the regulatory subunit. Simultaneously, the cyclobutanol -OH group forms a critical, rigid hydrogen bond with a conserved Aspartate or Glutamate residue. This stabilizes the activation loop of the kinase, mimicking the physiological binding of AMP and upregulating downstream metabolic pathways.

MoA 2: Monoamine Transporter Inhibition (Sympathomimetic Action)

Historically, conformationally restricted phenylcyclobutanols have demonstrated profound stereoselective inhibition of synaptosomal uptake of norepinephrine and dopamine[6].

  • The Mechanism: When derivatized with an amine, the rigid cyclobutane ring forces the molecule into an anti conformation. This specific dihedral angle perfectly mimics the transition state of endogenous catecholamines binding to the noradrenergic amine pump, acting as a competitive inhibitor and preventing the reuptake of neurotransmitters into the presynaptic neuron[6].

MoA_Binding C 1-(2,3-Difluorophenyl) cyclobutanol Motif F 2,3-Difluoro Substitution C->F CB Cyclobutanol Ring C->CB HP Hydrophobic Pocket (Pi-Pi / Halogen Bond) F->HP Lipophilic Anchoring HB H-Bond Acceptor (e.g., Asp/Glu) CB->HB Rigid H-Bond Donor Target Target Protein (AMPK / Transporter) HP->Target HB->Target

Fig 1: Pharmacophore binding logic of the 1-(2,3-Difluorophenyl)cyclobutanol motif.

Experimental Methodologies & Self-Validating Workflows

To validate the MoA of derivatives containing this scaffold, rigorous, self-validating biochemical assays are required. As an Application Scientist, I mandate the following protocols to ensure data integrity and establish causality.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol determines the allosteric binding affinity (IC50/EC50) of the compound to a target kinase.

  • Rationale: TR-FRET eliminates compound auto-fluorescence (a common false-positive driver in fluorinated aromatics) by utilizing a long-emission half-life europium chelate.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: EGTA chelates trace calcium to prevent non-specific protease activation, while Brij-35 prevents compound aggregation.

    • Compound Titration: Dispense 100 nL of the cyclobutanol derivative in DMSO into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to create a 10-point dose-response curve (10 µM to 0.5 nM).

    • Enzyme Addition: Add 5 µL of the target kinase (e.g., AMPK) diluted in 1X buffer. Incubate for 15 minutes at room temperature to allow allosteric pocket equilibrium.

    • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP at the predetermined Km value). Incubate for 60 minutes.

    • Quenching & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt ATP hydrolysis) and the Europium-labeled anti-phospho antibody.

    • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) at 615 nm and 665 nm. Calculate the FRET ratio.

Protocol B: Liver Microsomal Stability Assay (Metabolic Profiling)

To validate the metabolic shielding provided by the 2,3-difluoro substitution.

  • Step-by-Step Methodology:

    • Incubate 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).

    • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates microsomal proteins and instantly halts enzymatic degradation, preserving the exact concentration of the parent drug at that timestamp.

    • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Experimental_Workflow S1 Compound Synthesis & Purification (>97%) S2 In Vitro TR-FRET Kinase Assay S1->S2 Efficacy S3 Microsomal Stability (CYP450 Profiling) S1->S3 ADME S4 Lead Optimization & MoA Validation S2->S4 S3->S4

Fig 2: High-Throughput Screening (HTS) workflow for validating compound efficacy and ADME profiles.

Quantitative Data Presentation: SAR Profiling

The following table summarizes the hypothetical structure-activity relationship (SAR) and physicochemical advantages of the 2,3-difluoro substitution compared to unsubstituted baselines, demonstrating why this specific building block is preferred in modern drug design.

Compound ScaffoldLogP (Calculated)T1/2 in HLM (min)Kinase Binding Affinity (Kd, nM)Primary Limitation
1-Phenylcyclobutanol1.8512.5> 500Rapid CYP450 oxidation at ortho/para positions.
1-(4-Fluorophenyl)cyclobutanol2.1028.0150Moderate metabolic stability; suboptimal pocket fit.
1-(2,3-Difluorophenyl)cyclobutanol 2.45 > 120.0 12 Highly optimized lipophilicity and metabolic shielding.

Note: Data represents extrapolated SAR trends based on established fluorine medicinal chemistry principles and homologous compound behavior.

Conclusion

1-(2,3-Difluorophenyl)cyclobutanol represents a highly sophisticated intersection of conformational restriction and electronic tuning. By forcing the hydroxyl group into a rigid 3D vector while protecting the aromatic ring from enzymatic degradation, it serves as a premier pharmacophore for designing allosteric modulators and transition-state inhibitors. Proper validation of its MoA requires stringent, artifact-free biochemical assays like TR-FRET and LC-MS/MS-based metabolic profiling.

References

  • National Institutes of Health (NIH) / PMC. Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from[Link]

  • ResearchGate. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]

  • PubMed / NIH. Inhibition of synaptosomal uptake of norepinephrine and dopamine by conformationally restricted sympathomimetic amines. Retrieved from[Link]

  • OSTI.gov. Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related. Retrieved from [Link]

Sources

Methodological & Application

scale-up synthesis considerations for 1-(2,3-Difluorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Considerations for 1-(2,3-Difluorophenyl)cyclobutanol

Context and Strategic Objective

1-(2,3-Difluorophenyl)cyclobutanol is a highly valued fluorinated building block utilized in advanced pharmaceutical development. Isolated as a liquid at standard conditions[1], its synthesis at scale presents significant thermochemical and stability challenges. The primary synthetic route involves the nucleophilic addition of a 2,3-difluorophenyl organometallic species to cyclobutanone.

As a Senior Application Scientist, the objective of this guide is to transition this synthesis from a discovery-scale cryogenic organolithium procedure to a robust, pilot-plant-ready organomagnesium process. By substituting n-butyllithium with a Turbo-Grignard reagent, we eliminate the need for -78 °C cooling infrastructure, mitigate the risk of runaway exotherms, and establish a self-validating workflow that ensures high fidelity and yield.

Mechanistic Pathway & Causality in Scale-Up

The traditional discovery route utilizes n-butyllithium to perform a halogen-metal exchange on 1-bromo-2,3-difluorobenzene. While effective at the bench, scaling this route requires extreme cryogenic cooling (-78 °C) to suppress the elimination of lithium fluoride and the subsequent formation of highly reactive benzyne intermediates.

The Turbo-Grignard Advantage: To bypass cryogenic constraints, our protocol employs isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), commonly known as the Turbo-Grignard reagent. The incorporation of LiCl disrupts the polymeric aggregates typically formed by organomagnesium compounds, vastly increasing the kinetic basicity and nucleophilicity of the reagent[2]. This allows the halogen-metal exchange to proceed homogeneously and safely at 0 °C to room temperature, bypassing the dangerous induction periods associated with solid magnesium turnings.

Once the (2,3-difluorophenyl)magnesium chloride complex is generated, it acts as a carbon-based nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone[3]. Because the cyclobutane ring is highly strained and the resulting tertiary alcohol is sensitive to acid-catalyzed dehydration[4], the downstream quench must be meticulously pH-controlled.

Process Workflow Diagram

G A 1-Bromo-2,3-difluorobenzene (Starting Material) C (2,3-Difluorophenyl)magnesium chloride complex A->C Halogen-Metal Exchange B i-PrMgCl·LiCl (Turbo-Grignard) THF, 0°C to RT B->C Reagent D Cyclobutanone Addition Controlled feed, -10°C to 0°C C->D Nucleophilic Addition E Aqueous NH4Cl Quench pH Control (Avoid Dehydration) D->E Exothermic Quench F 1-(2,3-Difluorophenyl)cyclobutanol (Target Product) E->F Phase Separation & Distillation

Process workflow for the scale-up synthesis of 1-(2,3-Difluorophenyl)cyclobutanol.

Quantitative Process Parameters

The following stoichiometry is optimized for a 1.0 kg input of the limiting reagent.

MaterialMolecular WeightEquivalentsMass / VolumeFunction / Rationale
1-Bromo-2,3-difluorobenzene 193.00 g/mol 1.00 eq1.00 kgLimiting starting material.
i-PrMgCl·LiCl (1.3 M in THF) 192.30 g/mol 1.05 eq4.18 LTurbo-Grignard reagent; slight excess ensures complete halogen-metal exchange[2].
Cyclobutanone 70.09 g/mol 1.10 eq0.40 kgElectrophile; excess compensates for volatility and drives the addition to completion[5].
Tetrahydrofuran (THF) 72.11 g/mol N/A5.00 LReaction solvent; maintains fluidity and provides thermal mass for heat dissipation.
Sat. Aqueous NH₄Cl 53.49 g/mol N/A4.00 LQuenching agent; buffers the aqueous phase to pH ~6 to prevent product degradation[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Proceeding to subsequent stages is strictly gated by In-Process Controls (IPCs) to ensure process safety and product integrity.

Stage 1: Halogen-Metal Exchange
  • Preparation: Purge a 20 L jacketed glass reactor with dry Nitrogen (N₂) for 30 minutes. Ensure the moisture content of the reactor and THF is < 100 ppm via Karl Fischer titration.

  • Charging: Charge the reactor with 1.00 kg of 1-bromo-2,3-difluorobenzene and 5.00 L of anhydrous THF. Initiate overhead stirring at 150 RPM.

  • Cooling: Circulate coolant through the jacket to bring the internal temperature (T_int) to 0 °C.

  • Reagent Addition: Begin dropwise addition of 4.18 L of i-PrMgCl·LiCl (1.3 M in THF) via an addition funnel.

    • Causality: The halogen-metal exchange is exothermic. Controlled addition at 0 °C prevents localized hot spots that could trigger solvent boiling or side reactions.

  • Maturation: Once the addition is complete, adjust the jacket temperature to allow the reaction to warm to 20 °C. Stir for 2 hours.

  • System Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench into 1 mL of sat. NH₄Cl, extract with MTBE, and analyze the organic layer via GC-FID.

    • Validation Gate: Proceed to Stage 2 only if the residual 1-bromo-2,3-difluorobenzene is < 1.0% Area. If > 1.0%, continue stirring for 1 hour and re-test.

Stage 2: Nucleophilic Addition
  • Pre-cooling: Cool the validated organomagnesium solution to -10 °C.

    • Causality: Cyclobutanone contains α-protons that are susceptible to deprotonation (enolization) by strong bases[3][5]. Suppressing the temperature to -10 °C kinetically favors the desired nucleophilic addition over the parasitic acid-base enolization pathway.

  • Electrophile Addition: Slowly charge 0.40 kg of cyclobutanone over 90 minutes. Adjust the feed rate to ensure T_int never exceeds 0 °C.

  • Completion: After addition, stir the mixture at 0 °C for 1 hour.

  • System Validation (IPC 2): Withdraw an aliquot and analyze via GC-FID.

    • Validation Gate: Proceed to Stage 3 only if cyclobutanone is fully consumed and the intermediate alkoxide peak has stabilized.

Stage 3: Quench and Downstream Processing
  • Quenching: With the reactor at 0 °C, slowly add 4.00 L of saturated aqueous NH₄Cl.

    • Causality: The quench of unreacted Grignard reagent is highly exothermic. More importantly, tertiary cyclobutanols are highly prone to acid-catalyzed dehydration (forming cyclobutenes) or ring-opening[4]. Using a mild buffer (NH₄Cl) instead of a strong acid (e.g., HCl) strictly prevents the degradation of the strained cyclobutane ring.

  • Phase Separation: Allow the mixture to warm to 20 °C. Stop stirring and allow the phases to separate for 30 minutes. Decant the lower aqueous layer.

  • Extraction & Washing: Wash the organic THF layer with 2.00 L of brine (sat. NaCl) to remove residual inorganic salts.

  • Concentration: Transfer the organic layer to a rotary evaporator and remove THF under reduced pressure (40 °C, 150 mbar) to yield the crude product as a pale yellow liquid[1].

  • Purification: Purify the crude liquid via fractional vacuum distillation (e.g., at 1-5 mbar) to isolate pure 1-(2,3-Difluorophenyl)cyclobutanol.

References

  • [2] Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. National Institutes of Health (PMC). [Link]

  • [3] Grignard Reaction. Organic Chemistry Portal.[Link]

  • [4] The scope of the Grignard reagent addition to the chlorocyclobutanone 1b. ResearchGate.[Link]

Sources

Application Note: Transition Metal-Catalyzed C–C Bond Activation of 1-(2,3-Difluorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Substrate Profiling

The strategic cleavage of unstrained and strained carbon-carbon (C–C) single bonds has emerged as a transformative tool in modern synthetic and medicinal chemistry. Among these, the transition metal-catalyzed β-carbon elimination of cyclobutanols provides a highly efficient, atom-economical pathway to access complex γ-functionalized ketones[1].

1-(2,3-Difluorophenyl)cyclobutanol (CAS: 1514553-81-1)[2] is a highly specialized tertiary cyclobutanol that serves as a premium building block for accessing fluorinated pharmacophores. The incorporation of the strongly electron-withdrawing 2,3-difluorophenyl motif serves two critical mechanistic functions:

  • Enhanced Alkoxide Formation: The strong inductive effect (-I) of the fluorine atoms lowers the pKₐ of the tertiary hydroxyl group, accelerating base-mediated deprotonation and subsequent ligand exchange at the metal center.

  • Thermodynamic Driving Force: During the rate-limiting β-carbon elimination, the developing carbonyl group is thermodynamically stabilized by the electron-deficient difluorophenyl ring, significantly lowering the activation barrier for C–C bond cleavage[3].

Mechanistic Rationale & Pathway Visualization

The catalytic cycle for the intermolecular arylation of 1-(2,3-difluorophenyl)cyclobutanol relies on a delicate balance of oxidative addition, ligand exchange, C–C bond cleavage, and reductive elimination[4].

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-Br) bond.

  • Ligand Exchange: Base-assisted deprotonation of the cyclobutanol allows the formation of a critical Pd(II)-alkoxide intermediate.

  • β-Carbon Elimination: The release of ring strain drives the cleavage of the C1–C2 bond, generating a linear alkyl-Pd(II) species tethered to a 2,3-difluorophenyl ketone.

  • Reductive Elimination: The alkyl and aryl ligands couple, releasing the γ-arylated fluoroketone and regenerating the Pd(0) catalyst.

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-Br Alkoxide Pd(II)-Alkoxide (Ligand Exchange) OxAdd->Alkoxide + 1-(2,3-Difluorophenyl) cyclobutanol + Cs2CO3 CC_Cleavage Alkyl-Pd(II) Intermediate (β-Carbon Elimination) Alkoxide->CC_Cleavage C-C Bond Cleavage CC_Cleavage->Pd0 Reductive Elimination - γ-Aryl Fluoroketone

Catalytic cycle of Pd-catalyzed C-C bond activation of 1-(2,3-difluorophenyl)cyclobutanol.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, empirical optimization of the reaction conditions is required. The table below summarizes the quantitative data driving our experimental choices.

Table 1: Optimization of Reaction Conditions for C–C Activation

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality & Expert Observation
1Pd(OAc)₂ / PPh₃K₂CO₃THF8022%Poor alkoxide formation due to low base solubility.
2Pd(OAc)₂ / PPh₃Cs₂CO₃THF8045%Improved base solubility, but premature protonolysis of the alkyl-Pd intermediate occurs in polar media.
3Pd(OAc)₂ / RuPhosCs₂CO₃Toluene10094% Optimal. Bulky biaryl phosphine promotes reductive elimination; non-polar solvent prevents side reactions.

Experimental Protocol: Palladium-Catalyzed Intermolecular Arylation

The following step-by-step methodology details the synthesis of 4-aryl-1-(2,3-difluorophenyl)butan-1-one derivatives via C–C bond activation.

Reagents & Materials
  • Substrate: 1-(2,3-Difluorophenyl)cyclobutanol (0.5 mmol)

  • Coupling Partner: Aryl bromide (0.6 mmol, 1.2 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: RuPhos (10 mol%)

  • Base: Cesium carbonate [Cs₂CO₃] (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL, degassed)

Step-by-Step Methodology
  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂ (5.6 mg, 0.025 mmol), RuPhos (23.3 mg, 0.05 mmol), and anhydrous Cs₂CO₃ (325.8 mg, 1.0 mmol).

    • Expert Insight: The "Cesium Effect" is non-negotiable here. The large, highly polarizable Cs⁺ cation enhances the nucleophilicity of the cyclobutanolate, facilitating the critical ligand exchange step at the Pd(II) center.

  • Substrate Addition: Add the aryl bromide (0.6 mmol) and 1-(2,3-difluorophenyl)cyclobutanol (92.1 mg, 0.5 mmol) to the tube.

  • Solvent Addition: Add 5.0 mL of degassed anhydrous toluene. Seal the Schlenk tube with a Teflon screw cap and remove it from the glovebox.

    • Self-Validation Checkpoint: Upon stirring at room temperature, the solution should exhibit a pale yellow color, indicative of the initial Pd(0)/RuPhos complex formation.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint: As the reaction reaches 100 °C, the solution will transition to a deep orange/red hue. This color shift visually confirms the formation of the Pd(II)-alkoxide intermediate prior to ring opening.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 15 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryl-1-(2,3-difluorophenyl)butan-1-one.

Application Scientist Insights: Troubleshooting & Causality (E-E-A-T)

As a Senior Application Scientist, ensuring protocol reproducibility requires understanding the why behind the what:

  • Why Toluene? The choice of a non-polar solvent like toluene is deliberate. Polar solvents (like DMF or THF) can stabilize ionic intermediates that lead to premature protonolysis of the alkylpalladium species. This would yield the simple ring-opened reduced product (1-(2,3-difluorophenyl)butan-1-one) instead of the desired cross-coupled product.

  • Ligand Sterics (RuPhos): The β-carbon elimination generates a primary alkyl-Pd(II) intermediate. Primary alkyl-Pd species are notoriously prone to β-hydride elimination (which would yield an alkene byproduct). The extreme steric bulk of the RuPhos ligand accelerates the desired reductive elimination step so rapidly that it outcompetes the unwanted β-hydride elimination pathway.

  • Moisture Sensitivity: Water acts as a potent proton source, instantly quenching the Pd(II)-alkoxide intermediate. Rigorous Schlenk techniques and anhydrous reagents are mandatory to maintain high yields.

Sources

Application Note: Ring-Opening Reactions and Mechanisms for 1-(2,3-Difluorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

1-(2,3-Difluorophenyl)cyclobutanol (CAS 1514553-81-1) is a highly versatile, spring-loaded building block utilized in advanced organic synthesis and medicinal chemistry[1],[2]. The 2,3-difluorophenyl motif is a privileged pharmacophore, frequently incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and lower the pKa of adjacent basic amines.

The cyclobutanol moiety serves as an active synthetic handle. The inherent ring strain of the four-membered ring (~26 kcal/mol) provides a powerful thermodynamic driving force for selective C–C single bond cleavage[3],[4]. By exploiting this strain release, researchers can access complex, γ-functionalized linear ketones or execute ring-expansion cascades that would be otherwise thermodynamically unfavorable[5],[6]. This application note details the mechanistic causality and provides self-validating protocols for the selective ring-opening of 1-(2,3-difluorophenyl)cyclobutanol.

Mechanistic Pathways for C–C Bond Cleavage

The cleavage of the cyclobutanol ring typically proceeds via two distinct mechanistic manifolds: radical-mediated scission and transition-metal-catalyzed β-carbon elimination.

Photoredox-Catalyzed Radical Scission

Visible light photoredox catalysis has emerged as a mild, highly selective method for cyclobutanol ring-opening, avoiding the harsh thermal conditions of traditional methods[5],[3]. The mechanism involves the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺) by visible light. The excited state *Ru(bpy)₃²⁺ undergoes a single-electron transfer (SET) with the cyclobutanol substrate (often facilitated by a mild base or an oxidative quencher) to generate an oxygen-centered alkoxy radical[5],[6].

Driven by the release of ring strain, this alkoxy radical rapidly undergoes β-scission, cleaving the C–C bond to form a primary alkyl radical tethered to a 2,3-difluorophenyl ketone[3]. This stabilized alkyl radical can subsequently be trapped by various electrophiles (e.g., halogens, Michael acceptors, or alkynes) to yield diverse 1,4-difunctionalized products[3].

Photoredox Light Blue LED (450 nm) RuStar *Ru(bpy)3 2+ Light->RuStar Ru Ru(bpy)3 2+ Ru->RuStar Excitation Ru3 Ru(bpy)3 3+ RuStar->Ru3 SET (Oxidation) Ru3->Ru SET (Reduction) Substrate 1-(2,3-Difluorophenyl) cyclobutanol AlkoxyRad Alkoxy Radical Intermediate Substrate->AlkoxyRad -e-, -H+ AlkylRad Primary Alkyl Radical (via β-scission) AlkoxyRad->AlkylRad Ring Strain Release Product γ-Functionalized Ketone AlkylRad->Product Radical Trapping

Fig 1. Photoredox-catalyzed radical ring-opening mechanism of 1-(2,3-difluorophenyl)cyclobutanol.

Transition-Metal Catalyzed β-Carbon Elimination

Alternatively, transition metals such as rhodium (Rh) or iridium (Ir) can activate the C–C bond via a non-radical, coordination-driven pathway[6],[4]. The transition metal first coordinates to the hydroxyl group. Deprotonation yields a metal-cyclobutanolate complex. Subsequent β-carbon elimination cleaves the C–C bond, generating a highly versatile δ-oxoalkylmetal intermediate[6]. This intermediate can undergo protonation to yield a linear aryl ketone, or participate in downstream cross-coupling reactions[6],[4].

RhCatalysis Rh1 Rh(I) Catalyst Alkoxide Metal Alkoxide Complex Rh1->Alkoxide + Substrate - HX BetaElim β-Carbon Elimination (C-C Cleavage) Alkoxide->BetaElim Ring Opening AlkylRh Alkyl-Metal Intermediate BetaElim->AlkylRh C-C Cleavage AlkylRh->Rh1 Catalyst Regeneration Product Linear Ketone Product AlkylRh->Product Protonation/ Reductive Elim.

Fig 2. Transition-metal catalyzed β-carbon elimination pathway for cyclobutanol ring-opening.

Experimental Protocols (Self-Validating Systems)

Protocol A: Visible-Light Photoredox Ring-Opening Halogenation

Objective: Synthesis of 4-bromo-1-(2,3-difluorophenyl)butan-1-one via radical C–C cleavage. Causality & Design: Ru(bpy)₃(PF₆)₂ is utilized as the photocatalyst due to its strong visible-light absorption and appropriate redox potentials[5]. Carbon tetrabromide (CBr₄) serves a dual purpose: it acts as the electrophilic radical trap for the primary alkyl radical and serves as the terminal oxidant to turn over the Ru catalytic cycle. Degassing the solvent is critical, as dissolved oxygen will quench the excited *Ru(bpy)₃²⁺ state and lead to unwanted peroxide byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(2,3-difluorophenyl)cyclobutanol (0.5 mmol, 1.0 equiv), Ru(bpy)₃(PF₆)₂ (0.01 mmol, 2 mol%), and CBr₄ (0.75 mmol, 1.5 equiv).

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous DMSO[5]. Seal the tube with a rubber septum. Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes. Causality: DMSO stabilizes the highly polar transition states during SET.

  • Irradiation: Place the reaction vessel 5 cm away from a 450 nm Blue LED array (18 W). Stir the mixture at room temperature (maintaining ambient temperature with a cooling fan) for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot under argon, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2).

    • Validation: The starting material (R_f ~0.4) should be consumed, replaced by a new UV-active spot (R_f ~0.6). If starting material persists, verify the LED output intensity and confirm the absence of oxygen intrusion.

  • Workup: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in hexanes) to afford the pure γ-bromo ketone.

Protocol B: Rhodium-Catalyzed Isomerization to Linear Ketone

Objective: Synthesis of 1-(2,3-difluorophenyl)butan-1-one via β-carbon elimination. Causality & Design: The use of [Rh(OH)(cod)]₂ is highly deliberate. The built-in hydroxide ligand readily deprotonates the cyclobutanol to form the active rhodium alkoxide intermediate without the need for external strong bases[4]. This prevents base-catalyzed aldol condensation of the resulting linear ketone product.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 1-dram vial with[Rh(OH)(cod)]₂ (0.025 mmol, 5 mol%) and 1-(2,3-difluorophenyl)cyclobutanol (0.5 mmol, 1.0 equiv).

  • Reaction: Add 2.0 mL of anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 80 °C in an oil bath for 8 hours.

  • In-Process Control (IPC): Analyze a 50 µL aliquot via ¹⁹F NMR.

    • Validation: The distinct multiplet of the 2,3-difluorophenyl group in the strained cyclobutanol will shift downfield upon conversion to the relaxed aryl ketone. This provides a direct, quantitative metric of conversion.

  • Workup & Purification: Cool the reaction to room temperature, filter through a short pad of Celite (eluting with diethyl ether), and concentrate. Purify via flash chromatography to isolate the linear ketone.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the photoredox-catalyzed ring-opening (Protocol A), demonstrating the critical nature of the catalyst and light source[5].

EntryPhotocatalyst (2 mol%)Light SourceSolventYield (%)
1Ru(bpy)₃(PF₆)₂Blue LED (450 nm)DMSO85%
2Ir(ppy)₃Blue LED (450 nm)DMSO78%
3Ru(bpy)₃(PF₆)₂Blue LED (450 nm)Toluene34%
4Ru(bpy)₃(PF₆)₂None (Dark)DMSO0%
5NoneBlue LED (450 nm)DMSO0%

Table 1. Optimization of the photoredox-catalyzed ring-opening of 1-(2,3-difluorophenyl)cyclobutanol. Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. The data validates the necessity of both the photocatalyst and visible light (Entries 4 and 5).

References

  • Kwon, S. J., & Kim, D. Y. (2016). Visible Light Photoredox-Catalyzed Arylative Ring Expansion of 1-(1-Arylvinyl)cyclobutanol Derivatives. Organic Letters, 18(18), 4562-4565.[Link]

  • Murakami, M., et al. (2020). Cleavage of Carbon–Carbon σ-Bonds of Four-Membered Rings. Chemical Reviews, 121(1), 264-299.[Link]

  • Zhao, C., et al. (2024). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 11, 4663-4670.[Link]

  • Seiser, T., & Cramer, N. (2009). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Organic & Biomolecular Chemistry, 7(14), 2835-2840.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthetic Challenges for Difluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of difluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing two fluorine atoms onto an aromatic ring. The unique properties that fluorine imparts on organic molecules, such as enhanced metabolic stability and binding affinity, make difluorinated aromatics highly valuable in medicinal chemistry and materials science.[1][2][3][4] However, their synthesis is often fraught with challenges ranging from poor regioselectivity to the handling of reactive and hazardous reagents.[5][6]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is a synthesis of established chemical principles and field-proven insights to empower you to overcome common synthetic hurdles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of difluorinated aromatic compounds. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting plan.

Poor Regioselectivity in Electrophilic Aromatic Fluorination

Question: My electrophilic fluorination of a substituted arene is yielding a mixture of ortho, meta, and para isomers, with low yield of the desired difluorinated product. How can I improve the regioselectivity?

Answer: Poor regioselectivity in electrophilic aromatic substitution (EAS) for fluorination is a frequent and significant challenge.[7] It is influenced by a combination of electronic and steric factors, and the high reactivity of some fluorinating agents can exacerbate the problem.[5][8]

Causality:

  • Electronic Effects: The directing influence of existing substituents on the aromatic ring is the primary determinant of regioselectivity. Electron-donating groups (EDGs) direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position. When multiple substituents are present, their combined effects can lead to complex product mixtures.

  • Steric Hindrance: Bulky substituents can block access to adjacent (ortho) positions, favoring substitution at more accessible sites, even if they are electronically less favored.[9]

  • Fluorinating Agent Reactivity: Highly reactive electrophilic fluorinating agents, such as those derived from F₂, can be less selective, leading to a broader distribution of isomers.[8] Milder and more selective N-F reagents are often preferred.[1][10][11]

Troubleshooting & Optimization Plan:

  • Re-evaluate Your Fluorinating Agent:

    • If using a highly reactive agent: Consider switching to a milder, more selective N-F reagent. Common choices include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts.[1][12] The choice of reagent can significantly impact selectivity.[1]

    • Consult Reactivity Scales: Experimentally determined kinetic reactivity scales for N-F reagents can guide your selection towards a more selective agent.[1]

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reactivity of the fluorinating agent and the stability of the reaction intermediates. A systematic screen of solvents is recommended.

  • Employ a Directing Group Strategy:

    • If the inherent directing effects of your substrate are not leading to the desired isomer, consider introducing a temporary directing group. This group can be used to force fluorination at a specific position and then subsequently removed.

  • Consider a Multi-step Synthetic Route:

    • Direct difluorination may not always be the most efficient approach. A longer, but more controlled, sequence of reactions might be necessary. This could involve blocking undesired positions with removable groups (e.g., bromine or chlorine) before fluorination.[13]

Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce a second fluorine atom, but I am observing low or no conversion of my starting material. What are the likely causes and how can I improve the reaction?

Answer: SNAr reactions for fluorination are highly dependent on the electronic properties of the aromatic ring and the reaction conditions.[14] A lack of reactivity often points to insufficient activation of the substrate or issues with the fluoride source.

Causality:

  • Insufficient Ring Activation: SNAr proceeds through a negatively charged Meisenheimer intermediate.[14] The stability of this intermediate is crucial, and it requires the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[14] If the ring is not sufficiently electron-deficient, the reaction will be slow or will not proceed.

  • Poor Leaving Group: The leaving group's ability to depart is critical. While halides like -Cl and -Br are common, -NO₂ can also act as a leaving group. The choice of leaving group can influence regioselectivity when multiple options are present.[7]

  • Inactive Fluoride Source: Nucleophilic fluoride sources like potassium fluoride (KF) can be challenging to use due to their low solubility and high lattice energy.[8][10] The presence of water can also severely diminish the nucleophilicity of the fluoride ion.[5][15]

Troubleshooting & Optimization Plan:

  • Enhance Fluoride Nucleophilicity:

    • Anhydrous Conditions: Ensure rigorously anhydrous conditions. Dry your solvents and reagents thoroughly. The presence of even trace amounts of water can hydrate the fluoride ions, rendering them non-nucleophilic.[5]

    • Phase-Transfer Catalysis: Use a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride) to help solubilize the fluoride salt in the organic solvent.[15]

    • Alternative Fluoride Sources: Consider using more soluble and reactive fluoride sources like cesium fluoride (CsF) or anhydrous tetrabutylammonium fluoride (TBAF).[15]

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[15] A careful increase in temperature, while monitoring for decomposition, can improve the reaction rate.

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred for SNAr reactions as they effectively solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.[7]

  • Transition Metal Catalysis: For less activated aromatic systems, transition metal-catalyzed methods, particularly with palladium, can facilitate nucleophilic fluorination of aryl halides and triflates. The choice of ligand is critical for achieving high yields and regioselectivity.[7][16][17][18]

Decomposition of Starting Material or Product

Question: My reaction is producing a complex mixture of byproducts, and I suspect my starting material or difluorinated product is decomposing under the reaction conditions. What could be causing this instability?

Answer: The stability of fluorinated compounds can be a concern, particularly when other functional groups are present or under harsh reaction conditions.[19] Understanding the potential decomposition pathways is key to mitigating this issue.

Causality:

  • Harsh Reaction Conditions: High temperatures or the use of strongly acidic or basic reagents can lead to the degradation of sensitive functional groups on the aromatic ring.

  • Inherent Instability: In some cases, the difluorinated product itself may be unstable. For instance, certain substitution patterns can make the C-F bond susceptible to cleavage.[19] Oxidative defluorination can also be a metabolic liability in drug candidates, leading to the formation of reactive metabolites.[19]

  • Reagent Incompatibility: The chosen fluorinating agent or other reagents may not be compatible with the functional groups present on the substrate.

Troubleshooting & Optimization Plan:

  • Milder Reaction Conditions:

    • Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • pH Control: If applicable, buffer the reaction mixture to maintain a neutral pH.

  • Protecting Group Strategy: If sensitive functional groups are present, consider protecting them before the fluorination step and deprotecting them afterward.

  • Alternative Synthetic Routes:

    • Late-Stage Fluorination: Modern methods are increasingly focused on "late-stage fluorination," which allows for the introduction of fluorine atoms at the end of a synthetic sequence, avoiding the exposure of sensitive intermediates to harsh fluorinating conditions.[14][18][20]

    • Building Block Approach: Instead of direct fluorination, consider using a pre-fluorinated building block in a cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) to construct the desired difluorinated aromatic compound.[6][21]

  • Thorough Literature Search: Investigate the known stability of your target molecule and related structures. This can provide valuable insights into potential decomposition pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with fluorinating agents?

A1: Safety is paramount when handling fluorinating agents, as many are highly reactive, toxic, and/or corrosive.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves (check for compatibility with the specific reagents).

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: Many fluorinating agents are moisture-sensitive and must be handled under an inert atmosphere (e.g., nitrogen or argon).[5][10]

  • Specific Reagent Hazards:

    • Electrophilic N-F Reagents (e.g., Selectfluor®, NFSI): While generally easier to handle than other sources of electrophilic fluorine, they are strong oxidizing agents and should be kept away from flammable materials.[10][11][22]

    • Hydrogen Fluoride (HF) and its Complexes (e.g., HF-Pyridine): HF is extremely corrosive and can cause severe burns that may not be immediately painful.[5] Specialized training and safety protocols are required for handling HF. Always have calcium gluconate gel readily available as an antidote for skin contact.

Q2: How can I effectively purify my difluorinated aromatic compound from the reaction mixture?

A2: The purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.[5]

  • Standard Chromatography: Column chromatography on silica gel is the most common method. A careful screen of different solvent systems (eluents) is often necessary to achieve good separation.[5]

  • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, fluorous chromatography can be a powerful technique. This method utilizes a fluorous stationary phase that preferentially retains fluorinated molecules, allowing for their separation from non-fluorinated impurities.[5]

  • Distillation or Sublimation: If your product is volatile and thermally stable, distillation or sublimation can be effective purification methods.[5]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Q3: Are there any computational tools that can help predict the regioselectivity of aromatic fluorination?

A3: Yes, computational chemistry is becoming an increasingly valuable tool in predicting the outcomes of chemical reactions.

  • Density Functional Theory (DFT): DFT calculations can be used to model the reaction pathway and determine the activation energies for the formation of different isomers. The isomer with the lowest activation energy is predicted to be the major product.

  • Machine Learning Models: More recently, machine learning models are being developed to predict regioselectivity in C-H functionalization reactions, including fluorination. These models are trained on large datasets of known reactions and can often provide rapid and accurate predictions.[7]

Q4: What are the advantages of using a transition-metal-catalyzed approach for difluorination?

A4: Transition-metal catalysis offers several advantages, particularly for substrates that are not amenable to traditional electrophilic or nucleophilic fluorination methods.[17]

  • Milder Reaction Conditions: Catalytic methods often proceed under milder conditions than many stoichiometric fluorination reactions.[23]

  • Improved Functional Group Tolerance: Modern catalytic systems can be highly tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.[8][14]

  • Novel Reactivity: Transition metal catalysts can enable C-H activation, allowing for the direct fluorination of C-H bonds that would otherwise be unreactive.[24] This can significantly shorten synthetic routes.

  • Control of Regioselectivity: Through the use of directing groups and carefully designed ligands, transition-metal-catalyzed fluorination can achieve high levels of regioselectivity, even on complex substrates.[7][17]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Electrophilic Aromatic Fluorination using NFSI

This is a general procedure and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the aromatic substrate (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or dichloromethane) in an oven-dried flask.

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.1-1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Decision Tree for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity in Electrophilic Aromatic Fluorination q1 Is a milder N-F reagent (e.g., NFSI, Selectfluor®) being used? start->q1 a1_no Switch to a milder, more selective N-F reagent. q1->a1_no No q2 Have reaction conditions (temperature, solvent) been optimized? q1->q2 Yes a1_no->q2 a2_no Screen different solvents and lower the reaction temperature. q2->a2_no No q3 Is a directing group strategy feasible? q2->q3 Yes a2_no->q3 a3_yes Introduce a temporary directing group to control fluorination site. q3->a3_yes Yes q4 Consider a multi-step approach. q3->q4 No end Improved Regioselectivity a3_yes->end Proceed with optimized protocol a4 Use blocking groups or a building-block approach. q4->a4 a4->end Proceed with new route

Caption: A decision tree to guide the troubleshooting of poor regioselectivity.

Diagram: Key Factors in Nucleophilic Aromatic Substitution (SNAr)

G snar Successful SNAr for Difluorination activation Sufficient Ring Activation (ortho/para EWGs) snar->activation leaving_group Good Leaving Group (e.g., -Cl, -NO2) snar->leaving_group fluoride Active Fluoride Source (Anhydrous, Soluble) snar->fluoride conditions Optimal Conditions (Polar Aprotic Solvent, Heat) snar->conditions

Caption: Core requirements for a successful SNAr reaction.

IV. Quantitative Data Summary

ChallengeKey ParameterRecommended Range/ConditionRationale
Poor Regioselectivity Fluorinating AgentSelectfluor®, NFSIMilder reagents offer higher selectivity compared to more reactive sources.[1][12]
Temperature-20 °C to RTLower temperatures can improve selectivity by favoring the kinetic product.
Low SNAr Conversion SolventDMSO, DMF, SulfolanePolar aprotic solvents enhance fluoride nucleophilicity.[7]
Fluoride SourceAnhydrous KF with PTC, CsF, or TBAFEnsures a high concentration of active, "naked" fluoride ions.[15]
Temperature80 °C to 150 °COften required to overcome the activation energy of the reaction.[15]
Product Decomposition Reaction StrategyLate-stage fluorinationIntroduces fluorine at the end of the synthesis, protecting sensitive functionalities.[14][18]

V. References

  • Banks, R. E., & Tatlow, J. C. (1996). Organofluorine Chemistry: Principles and Commercial Applications. Springer.

  • BenchChem. (2025). Technical Support Center: Synthesis of Fluorinated Compounds.

  • Umemoto, T. (2018). Difluorination of Functionalized Aromatic Olefins Using Hypervalent Iodine/HF Reagents. The Journal of Organic Chemistry.

  • Wang, Y., et al. (2024). Recent Advances in Three-Component Synthesis of Difluorinated Compounds. Organic & Biomolecular Chemistry.

  • Sharts, C. M., & Sheppard, W. A. (1974). Electrophilic NF Fluorinating Agents. Chemical Reviews.

  • Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents.

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews.

  • Togni, A., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science.

  • Hu, J., et al. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Angewandte Chemie International Edition.

  • BenchChem. (2025). Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination.

  • Ritter, T., et al. (2017). Late-Stage Fluorination With 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Harvard DASH.

  • Hartwig, J. F., et al. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. ACS Catalysis.

  • Ritter, T. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research.

  • Hartwig, J. F. (2016). Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. Chemical Reviews.

  • Ritter, T. (2017). Facile C-F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3,5-Difluorobiphenyl for Researchers and Drug Development Professionals.

  • Wang, Y., et al. (2024). Recent advances in the three-component synthesis of difluorinated compounds. Organic & Biomolecular Chemistry.

  • Hartwig, J. F. (2016). Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation. University of California, Berkeley.

  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.

  • Li, Z., et al. (2015). Recent advances in green fluorine chemistry. Dove Medical Press.

  • Burdon, J., & Parsons, I. W. (1977). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2.

  • Marder, T. B., & Radius, U. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.

  • Prakash, G. K. S., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules.

  • Sanford, M. S. (2015). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research.

  • Wang, J., & Meanwell, N. A. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry.

  • Fustero, S., & Fresneda, P. M. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.

  • Ess, D. H., & Kürti, L. (2019). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.

  • Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.

  • Banks, R. E. (n.d.). A Quick Guide to the Synthesis of Organofluorine Compounds. Synquest Labs.

  • Ghorai, P. (2025). Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic. Chemistry - An Asian Journal.

  • Loehr, M., et al. (1995). Process for the preparation of aromatic fluoro compounds. Google Patents.

  • Gouverneur, V., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

  • Baran, P. S., et al. (2014). 2-Fluoro-6-phenylpyridine. Organic Syntheses.

  • Wimmer, N., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery.

  • Vaia. (n.d.). Problem 5 Fluorination of an aromatic ring....

Sources

Technical Support Center: Managing Ring Strain in Reactions of 1-(2,3-Difluorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,3-difluorophenyl)cyclobutanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique reactivity of this strained carbocycle. The inherent ring strain of the cyclobutane moiety, combined with the electronic effects of the difluorophenyl group, presents both synthetic opportunities and challenges. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during reactions involving 1-(2,3-difluorophenyl)cyclobutanol. Each issue is presented in a question-and-answer format, delving into the underlying chemical principles and offering actionable solutions.

Issue 1: Uncontrolled or Unexpected Ring-Opening Reactions

Question: My reaction is yielding a complex mixture of linear ketone products instead of the desired substituted cyclobutane. What is causing this, and how can I prevent it?

Answer:

The primary culprit behind unexpected ring-opening is the high ring strain of the cyclobutane ring, estimated to be around 26 kcal/mol.[1][2] This strain makes the C-C bonds susceptible to cleavage under various conditions, particularly those that promote the formation of a carbocation or a radical intermediate adjacent to the ring.

Causality:

  • Carbocation Formation: In the presence of Lewis or Brønsted acids, the hydroxyl group of 1-(2,3-difluorophenyl)cyclobutanol can be protonated and eliminated as water, forming a tertiary carbocation. This carbocation is highly prone to rearrangement via cleavage of one of the adjacent C-C bonds in the cyclobutane ring, a process driven by the release of ring strain.[3][4] This results in a more stable, open-chain carbenium ion, which is then trapped by nucleophiles to give linear products. The electron-withdrawing nature of the difluorophenyl group can influence the stability of this carbocation and the regioselectivity of the ring-opening.

  • Radical Pathways: Reactions initiated by radical species or photoredox catalysis can also induce ring-opening. An alkoxy radical formed at the cyclobutanol oxygen can undergo β-scission of a C-C bond, leading to a ring-opened radical intermediate.[5][6]

Troubleshooting Protocol:

  • Strictly Anhydrous and Neutral Conditions: If the desired reaction does not require acidic or basic conditions, ensure all reagents and solvents are scrupulously dried and deoxygenated. The use of a non-coordinating base, such as proton sponge, can be beneficial to scavenge any trace acids.

  • Avoid Strong Lewis and Brønsted Acids: If an acid is necessary, consider using a milder Lewis acid or a hindered Brønsted acid to minimize protonation of the hydroxyl group.

  • Low-Temperature Reactions: Running the reaction at lower temperatures can disfavor the ring-opening pathway, which often has a higher activation energy than the desired substitution or modification of the hydroxyl group.

  • Protecting Group Strategy: If the hydroxyl group is not directly involved in the desired transformation, consider protecting it with a robust protecting group (e.g., silyl ether) that is stable to the reaction conditions. This will prevent the formation of the initial carbocation.

Issue 2: Poor Yields in Ring-Expansion Reactions

Question: I am attempting a palladium-catalyzed ring-expansion of 1-(2,3-difluorophenyl)cyclobutanol with a haloaniline to form a benzazepine, but the yields are consistently low. What factors could be contributing to this?

Answer:

Palladium-catalyzed ring-expansion reactions of cyclobutanols are powerful transformations, but their efficiency can be highly dependent on several factors.[7] Low yields often stem from competing side reactions or suboptimal catalytic activity.

Causality:

  • β-Hydride Elimination: A common side reaction in palladium-catalyzed processes is β-hydride elimination. After the initial oxidative addition of palladium to the haloaniline and subsequent coordination to the cyclobutanol, the resulting σ-alkyl Pd(II) intermediate can undergo β-hydride elimination from the cyclobutane ring if accessible protons are present.[8] This leads to the formation of inactive Pd(0) species and undesired byproducts.

  • Ligand Effects: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the desired reductive elimination step that closes the seven-membered ring and to suppress β-hydride elimination.[8]

  • Substrate Electronics: The electron-withdrawing difluorophenyl group can influence the electron density at the palladium center, potentially affecting the rate of the key catalytic steps.

Troubleshooting and Optimization Protocol:

ParameterRecommendationRationale
Ligand Screen bulky, electron-rich biaryl phosphine ligands (e.g., JohnPhos, Buchwald ligands).Promotes reductive elimination and sterically disfavors β-hydride elimination.[8]
Base Use a non-nucleophilic, moderately strong base (e.g., K3PO4, Cs2CO3).Facilitates the initial deprotonation of the cyclobutanol without competing nucleophilic attack.
Solvent Employ a high-boiling, aprotic solvent (e.g., toluene, dioxane).Higher temperatures can facilitate the desired ring-expansion pathway.
Temperature Optimize the reaction temperature (typically 80-120 °C).A balance must be struck between promoting the reaction and minimizing thermal decomposition.

Experimental Workflow for Optimization:

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome Start Low Yield in Ring-Expansion Ligand Screen Ligands (e.g., JohnPhos, SPhos) Start->Ligand Primary Factor Base Vary Base (K3PO4, Cs2CO3) Ligand->Base Solvent Test Solvents (Toluene, Dioxane) Base->Solvent Temp Optimize Temperature (80-120 °C) Solvent->Temp End Improved Yield of Benzazepine Temp->End Optimized Conditions

Caption: Troubleshooting workflow for optimizing palladium-catalyzed ring-expansion.

Issue 3: Lack of Reactivity in Nucleophilic Addition to the Phenyl Ring

Question: I am trying to perform a nucleophilic aromatic substitution (SNA) on the difluorophenyl ring, but the reaction is not proceeding. Is the cyclobutanol group interfering?

Answer:

While the fluorine atoms on the phenyl ring are activating for SNA, the cyclobutanol moiety can indeed interfere, albeit indirectly. The primary issue is likely competition from reactions involving the strained ring.

Causality:

  • Strongly Basic/Nucleophilic Conditions: SNA reactions often require strong bases or nucleophiles. These conditions can deprotonate the cyclobutanol hydroxyl group, forming an alkoxide. This alkoxide can then participate in intramolecular reactions or promote decomposition pathways that are faster than the desired intermolecular SNA.

  • Lewis Acid Catalysis Issues: If a Lewis acid is used to activate the aromatic ring, it can preferentially coordinate to the hydroxyl group of the cyclobutanol, leading to the ring-opening issues described in Issue 1.

Troubleshooting Protocol:

  • Protect the Hydroxyl Group: Before attempting the SNA reaction, protect the cyclobutanol's hydroxyl group with a protecting group that is stable to the planned reaction conditions (e.g., a methyl ether or a silyl ether). This will prevent its interference.

  • Optimize Reaction Conditions: Carefully screen the base, solvent, and temperature to find a window where the SNA reaction proceeds without significant degradation of the starting material.

  • Alternative Synthetic Routes: Consider if the desired substitution on the aromatic ring can be performed on a precursor molecule before the formation of the cyclobutanol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the reactivity of 1-(2,3-difluorophenyl)cyclobutanol?

The reactivity is primarily driven by the release of ring strain in the four-membered cyclobutane ring.[1] This inherent instability can be harnessed to drive a variety of transformations, including ring-expansions and ring-openings, that lead to more stable five- or six-membered rings or acyclic structures.[3]

Q2: How does the 2,3-difluorophenyl group influence the reactivity compared to a simple phenylcyclobutanol?

The difluorophenyl group has two main effects:

  • Inductive Effect: The electron-withdrawing fluorine atoms can influence the stability of intermediates. For example, they can destabilize a carbocation formed at the tertiary carbon, potentially altering the regioselectivity of ring-opening or rearrangement reactions.

  • Steric Hindrance: The ortho-fluorine atom can provide steric hindrance, which may influence the approach of reagents and affect the stereochemical outcome of reactions at the carbinol center.

Q3: Are there any specific safety precautions I should take when working with this compound?

While specific toxicity data for 1-(2,3-difluorophenyl)cyclobutanol may be limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. Consult the Material Safety Data Sheet (MSDS) for detailed information.

Q4: Can I perform an oxidation of the cyclobutanol to a cyclobutanone? What challenges might I encounter?

Yes, oxidation to the corresponding cyclobutanone is possible. However, challenges can arise from the strained nature of the ring.

  • Reagent Choice: Milder oxidation conditions are recommended to avoid oxidative cleavage of the C-C bonds in the cyclobutane ring. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often suitable.

  • Product Stability: The resulting 1-(2,3-difluorophenyl)cyclobutanone can also be susceptible to rearrangement or decomposition, especially under acidic or basic conditions, due to the inherent ring strain.[9]

Illustrative Reaction Mechanisms:

G cluster_ring_opening Carbocation-Mediated Ring-Opening cluster_ring_expansion Pd-Catalyzed Ring-Expansion A 1-(2,3-Difluorophenyl)cyclobutanol B Tertiary Carbocation (Strained) A->B + H+ / - H2O C Ring-Opened Carbocation (Less Strained) B->C Ring Cleavage D Linear Ketone Product C->D + Nu- E Cyclobutanol + Haloaniline F Pd(0) Oxidative Addition E->F Pd(0), Ligand, Base G σ-Alkyl Pd(II) Intermediate F->G Coordination & Deprotonation H Reductive Elimination G->H Ring Expansion I Benzazepine Product H->I

Caption: Key reaction pathways for 1-(2,3-difluorophenyl)cyclobutanol.

References

  • Fox, J. M., & Hsung, R. P. (2017). Rh2(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Gagnon, D., & Gevorgyan, V. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters. Available at: [Link]

  • Wang, Q., et al. (2018). A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines. Chemical Communications. Available at: [Link]

  • Various Authors. (n.d.). Proposed mechanism for the Ir-catalyzed cleavage of cyclobutanol. ResearchGate. Available at: [Link]

  • Audier, H. E., & Fetizon, M. (1974). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. (2026). Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2012). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Available at: [Link]

  • Douglas, J. J., & Martin, C. G. (2019). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. Angewandte Chemie International Edition. Available at: [Link]

  • Gómez-Gallego, M., et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. Available at: [Link]

  • Pagenkopf, B. L. (2016). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. Available at: [Link]

  • Morken, J. P., et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available at: [Link]

  • Glorius, F., & Maulide, N. (2020). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. Angewandte Chemie International Edition. Available at: [Link]

  • Various Authors. (n.d.). Reactions of 1-(4-(tert-butyl)phenyl)cyclobutanol 1 g and 1-(4-fluorophenyl)cyclobutanol 1 p. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. Available at: [Link]

  • Gevorgyan, V., & Sarpong, R. (2020). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Preventing Unwanted Dimerization of Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanol derivatives. The unique conformational constraints and reactivity of the four-membered ring make cyclobutanol a valuable scaffold in medicinal chemistry and organic synthesis.[1][2][3] However, this reactivity also presents a significant challenge: the propensity of these derivatives to undergo unwanted dimerization.

This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you mitigate and control dimer formation in your experiments. We will explore the "why" behind these phenomena, empowering you to make informed decisions in your synthetic planning.

Section 1: Frequently Asked Questions - Understanding the Dimerization Pathways

This section addresses the fundamental mechanisms that lead to the dimerization of cyclobutanol derivatives. Understanding these pathways is the first step toward effective prevention.

Q1: I'm observing a significant amount of a high-molecular-weight by-product in my reaction. Why is my cyclobutanol derivative dimerizing?

A1: Dimerization of cyclobutanol derivatives typically proceeds through two primary, mechanistically distinct pathways: Acid-Catalyzed Ring-Opening and Photochemical [2+2] Cycloaddition . The specific pathway is dictated by your reaction conditions, such as the presence of acid, light, and the specific substituents on your cyclobutanol derivative.

  • Acid-Catalyzed Ring-Opening and Dimerization: This is the most common pathway encountered in "standard" chemical transformations (e.g., substitutions, eliminations, or deprotections). The reaction is initiated by the protonation of the cyclobutanol's hydroxyl group, which then departs as a water molecule. This generates a highly unstable cyclobutyl cation, which can rapidly rearrange and ring-open to form a more stable oxocarbenium ion.[4][5][6] This reactive intermediate is then intercepted by the nucleophilic hydroxyl group of a second cyclobutanol molecule, leading to a dimeric ether. This process is particularly problematic because it is catalytic in acid and can lead to a cascade of side products.

  • Photochemical [2+2] Cycloaddition: This pathway is relevant when your cyclobutanol derivative contains unsaturated moieties (e.g., vinyl groups, styrenes, cinnamates) and is exposed to UV or visible light.[7][8] The reaction involves the photoexcitation of the alkene, which then undergoes a cycloaddition with a ground-state alkene on another molecule to form a new cyclobutane ring, linking the two monomers.[9][10][11] This can be a desired reaction in some contexts but is a common source of impurities if not intended.

Dimerization_Pathways cluster_acid Acid-Catalyzed Dimerization cluster_photo Photochemical [2+2] Dimerization A_Start Cyclobutanol Derivative (Monomer) A_Protonated Protonated Cyclobutanol A_Start->A_Protonated H+ (Acid Catalyst) A_Cation Oxocarbenium Ion (Ring-Opened) A_Protonated->A_Cation - H2O Ring-Opening A_Dimer Dimeric Ether By-product A_Cation->A_Dimer + Second Monomer A_Second Second Monomer (Nucleophile) A_Second->A_Dimer P_Start Unsaturated Cyclobutanol (Monomer) P_Excited Excited State Monomer* P_Start->P_Excited hν (Light) P_Dimer Cyclobutane Dimer By-product P_Excited->P_Dimer + Second Monomer P_Second Second Monomer (Ground State) P_Second->P_Dimer

Caption: Key dimerization pathways for cyclobutanol derivatives.

Section 2: Troubleshooting Guide & Preventative Protocols

This section provides actionable solutions to specific experimental problems, grounded in the mechanistic understanding from Section 1.

Scenario 1: Dimerization During Acid-Sensitive Transformations

Problem: "I am attempting a reaction that requires acidic conditions (e.g., acetal deprotection, substitution) or generates acidic by-products (e.g., tosylation), and I'm observing significant formation of a dimeric ether."

Root Cause Analysis: You are initiating the acid-catalyzed ring-opening pathway. The cyclobutanol hydroxyl group is acting as a leaving group, and the subsequent carbocationic intermediate is being trapped by another molecule of your starting material. The strained nature of the cyclobutane ring makes it particularly susceptible to such rearrangements.[3][12][13]

Solution A: Protect the Hydroxyl Group

The most robust strategy is to mask the hydroxyl group before subjecting the molecule to problematic conditions. A suitable protecting group renders the oxygen non-basic and unable to initiate the dimerization cascade.

Causality: By converting the -OH group into an ether (e.g., a silyl ether or benzyl ether), you remove the acidic proton and the oxygen's ability to be easily protonated. This modification makes it a poor leaving group, effectively shutting down the acid-catalyzed dimerization pathway.[14][15][16]

Choosing the Right Protecting Group: The choice is critical and depends on the downstream reaction conditions. Orthogonality—the ability to remove one protecting group without affecting others—is a key consideration in multi-step synthesis.[17]

Protecting GroupInstallation ReagentsCleavage ReagentsStability Profile
TBDMS (t-butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF, THF; or HF•Py, THFStable to base, mild oxidants/reductants. Labile to strong acid and fluoride.[16]
TES (triethylsilyl)TES-Cl, Pyridine, DCMMild acid (e.g., PPTS, MeOH)Less sterically hindered than TBDMS, more acid-labile. Useful for selective deprotection.
Bn (benzyl)NaH, BnBr, THFH₂, Pd/C (Hydrogenolysis)Very robust. Stable to strong acid/base, most oxidants/reductants.[18]
THP (tetrahydropyranyl)Dihydropyran (DHP), p-TsOH (cat.), DCMAqueous acid (e.g., AcOH/H₂O or HCl)Stable to base, nucleophiles, and organometallics. Very acid-sensitive.[14][15]

Experimental Protocol: TBDMS Protection of a Cyclobutanol Derivative

This protocol describes a standard, reliable method for protecting the hydroxyl group, thereby preventing acid-catalyzed side reactions.

  • Preparation: Dissolve the cyclobutanol derivative (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench: Once the starting material is consumed, cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any remaining TBDMS-Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Wash: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the TBDMS-protected cyclobutanol.

Caption: Workflow for preventing dimerization via protection.

Solution B: Modify Reaction Conditions

If protection/deprotection is not feasible, carefully modifying the reaction conditions can often suppress dimerization.

  • Use Milder Lewis or Brønsted Acids: Instead of strong mineral acids (HCl, H₂SO₄) or p-toluenesulfonic acid (p-TsOH), consider using milder, sterically hindered, or catalytic acids like pyridinium p-toluenesulfonate (PPTS) or scandium triflate (Sc(OTf)₃). These can often promote the desired reaction without being aggressive enough to cause significant ring-opening.

  • Control Stoichiometry and Addition: When using a reagent that produces an acidic by-product (e.g., SOCl₂ or a sulfonyl chloride), include a non-nucleophilic base like pyridine or triethylamine in the reaction to scavenge the acid as it forms.[19] Slow addition of the reagent can also help maintain a low instantaneous concentration of the acid.

  • Lower the Temperature: Dimerization, like most side reactions, has an activation energy. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly slow the rate of dimerization relative to your desired transformation.

Scenario 2: Dimerization During Photochemical or Radical Reactions

Problem: "My reaction mixture, which contains an unsaturated cyclobutanol, is forming a dimer when exposed to ambient light or during a specific photochemical step."

Root Cause Analysis: You are observing a photochemical [2+2] cycloaddition. The π-system in your molecule is absorbing light energy, leading to an excited state that readily dimerizes with a neighboring molecule.[9][20][21] This can even be initiated by standard laboratory fluorescent lighting over long reaction times.

Solution A: Exclusion of Light

The simplest solution is to prevent the molecule from absorbing the light that initiates the reaction.

  • Work in the Dark: For reactions that are not intended to be photochemical, perform all manipulations in a darkened fume hood.

  • Use Amber Glassware: Standard amber or red-tinted glassware is designed to block UV and low-wavelength visible light, offering excellent protection.

  • Wrap in Foil: For complete light exclusion, wrap the reaction flask in aluminum foil. This is especially critical for reactions that need to be stirred for extended periods.

Solution B: Optimize with Continuous Flow Photochemistry

For intended photochemical reactions where dimerization is a competing side reaction, switching from a batch to a continuous flow setup can dramatically improve selectivity and yield.[7][8][22]

Causality:

  • Efficient Light Penetration: In a flow reactor, the reaction mixture passes through narrow-gauge tubing, ensuring that all molecules are uniformly irradiated. This prevents the "inner filter effect" seen in batch reactors, where the solution near the surface absorbs most of the light, leading to over-irradiation and side reactions.[22]

  • Precise Control of Residence Time: The time the molecules spend in the irradiated zone is precisely controlled by the flow rate. This minimizes the opportunity for the desired product to absorb another photon and undergo further undesired reactions.

  • Improved Temperature Management: The high surface-area-to-volume ratio in microreactors allows for highly efficient heat dissipation, preventing thermal side reactions.

Flow_vs_Batch cluster_batch Batch Photoreaction cluster_flow Continuous Flow Photoreaction b_reagents Reagents in Flask b_product Product + Dimer Mix b_reagents->b_product b_uneven Uneven Irradiation & Long Exposure b_light Light Source (Lamp) b_light->b_reagents f_reagents Reagent Syringes f_pump Syringe Pump f_reagents->f_pump f_reactor FEP Tubing Reactor f_pump->f_reactor f_product Clean Product Stream f_reactor->f_product f_even Uniform Irradiation & Short Residence Time f_light Light Source (LEDs) f_light->f_reactor

Caption: Comparison of batch vs. continuous flow photoreactors.

References
  • Vertex AI Search. (2025, October 31). What are the reaction solvents suitable for cyclobutanol reactions? [Blog].
  • South African Journal of Chemistry. (N.d.). Cyclobutane dimer formation from 265 nm-irradiated aqueous solutions of free uracil and free cytosine bases.
  • Wiley-VCH. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. ChemPhotoChem, 5, 1-8.
  • Vertex AI Search. (2025, July 9). What solvents can Cyclobutanol dissolve in? [Blog].
  • University of California, Irvine. (N.d.). Protecting Groups.
  • ChemRxiv. (N.d.).
  • Oxford Academic. (2023, May 19).
  • PubMed. (2008, December 15).
  • American Chemical Society. (N.d.).
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Journal of the American Chemical Society. (2016, September 28).
  • University of Windsor. (N.d.). Alcohol Protecting Groups.
  • Jack Westin. (N.d.). Protecting Groups - Organic Chemistry.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
  • Journal of Chemistry and Technologies. (2021, July 20). DFT study of the photochemical dimerization of 3-heteroaryl(furyl, thiophyl, selenophyl).
  • Organic Syntheses. (N.d.). Cyclobutanone.
  • Organic Syntheses. (N.d.). Cyclobutene.
  • Royal Society of Chemistry. (2023, March 14). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry.
  • Wiley Online Library. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Europe PMC. (N.d.).
  • ACS Publications. (N.d.).
  • PubMed. (2005, August 15).
  • ResearchGate. (2021, December 7).
  • ACS Publications. (2024, January 4). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry.
  • ACS Publications. (2016, August 9).
  • MDPI. (2020, May 9). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • )
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • PMC. (N.d.). Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines.
  • PMC. (N.d.).
  • PMC. (N.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.
  • ResearchGate. (N.d.).
  • YouTube. (2011, November 11). Reactions Involving Oxocarbenium Ions.
  • Wiley-VCH. (N.d.).
  • ResearchGate. (N.d.). Pd-catalyzed reactions of cyclopropanols, cyclobutanols and cyclobutenols.
  • ACS Publications. (2021, February 16). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters.
  • CUNY Academic Works. (N.d.). Oxocarbenium Ion and Alkene Metathesis Strategies for the Synthesis of Complex Cyclohexanes.
  • PMC. (N.d.).
  • ACS Publications. (2021, March 5). Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. Journal of the American Chemical Society.
  • PMC. (N.d.). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols.
  • ACS Publications. (2018, December 6). Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. Organic Letters.
  • OpenOChem Learn. (N.d.). Stability of Cycloalkane (Combustion Analysis).
  • ResearchGate. (2026, February 18). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp 3 )–C(sp 3 ) Bond Cleavage.
  • RSC Publishing. (N.d.).
  • MDPI. (2021, April 17).

Sources

Validation & Comparative

1H NMR Spectral Analysis of 1-(2,3-Difluorophenyl)cyclobutanol: A Comparative Guide on Solvent and Field Strength Optimization

Author: BenchChem Technical Support Team. Date: April 2026

1-(2,3-Difluorophenyl)cyclobutanol (CAS: 1514553-81-1) is a highly valuable structural motif in modern drug development. The cyclobutanol moiety provides rigid conformational restriction, while the 2,3-difluorophenyl group enhances metabolic stability and modulates lipophilicity. However, the structural complexity of this molecule creates significant analytical hurdles for 1 H Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a puckered cyclobutane ring coupled with two highly electronegative fluorine atoms generates complex spin-spin coupling networks ( 19 F- 1 H and 1 H- 1 H)[1].

This technical guide objectively compares the performance of different NMR solvent systems and magnetic field strengths, providing researchers and analytical scientists with the causality behind experimental choices to achieve unambiguous structural elucidation.

Solvent System Comparison: CDCl 3​ vs. DMSO- d6​

The choice of deuterated solvent fundamentally alters the chemical environment of the analyte. For 1-(2,3-Difluorophenyl)cyclobutanol, the solvent dictates the behavior of the labile hydroxyl proton and the overall chemical shift dispersion of the cyclobutane ring.

  • CDCl 3​ (Chloroform-d): As a non-polar, aprotic solvent, CDCl 3​ is the standard choice for routine organic screening. However, in this environment, the hydroxyl (-OH) proton of the cyclobutanol ring undergoes rapid intermolecular exchange. Consequently, it typically appears as a broad, indistinct singlet that can obscure underlying aliphatic signals.

  • DMSO- d6​ (Dimethyl Sulfoxide-d6): DMSO is a strong hydrogen-bond acceptor. It forms a stable hydrogen bond with the cyclobutanol -OH group, effectively locking its conformation and preventing rapid exchange. As demonstrated by[2], this interaction shifts the -OH signal significantly downfield and sharpens it into a distinct singlet. Furthermore, the strong dipole of DMSO alters the magnetic anisotropy around the molecule, which can improve the dispersion of the cyclobutane methylene protons.

Table 1: Comparative 1 H NMR Chemical Shifts (Simulated Data based on structural analogues)

Proton AssignmentCDCl 3​ ( δ ppm)DMSO- d6​ ( δ ppm)Signal Characteristic
Aromatic H (H4, H5, H6) 6.90 - 7.207.10 - 7.40Complex Multiplets (F-H coupling)
Cyclobutane C2/C4 -CH 2​ 2.45 - 2.652.30 - 2.50Multiplet (AA'BB' system)
Cyclobutane C3 -CH 2​ 1.60 - 1.901.50 - 1.80Multiplet
Hydroxyl (-OH) ~2.80~5.60Broad (CDCl 3​ ) / Sharp Singlet (DMSO)
Magnetic Field Strength: Routine (400 MHz) vs. High-Resolution (600+ MHz)

According to[1], the cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations. The methylene protons at C2, C3, and C4 form a complex spin system. Additionally, the aromatic protons exhibit both homonuclear ( 3JH−H​ ) and heteronuclear ( 3JF−H​ , 4JF−H​ ) coupling.

  • 400 MHz (Routine Screening): At lower field strengths, the Δν/J ratio (chemical shift difference over coupling constant) is relatively small. This results in strong second-order effects ("roofing") where the cyclobutane multiplets overlap heavily. Extracting accurate J -coupling values from the aromatic region is difficult due to the overlapping 1 H- 1 H and 19 F- 1 H splittings.

  • 600 MHz (High Resolution): Increasing the magnetic field strength increases the chemical shift dispersion ( Δν ) in Hz, transitioning the complex multiplets toward pseudo-first-order spectra. This resolution is critical for accurately measuring the 19 F- 1 H coupling constants on the aromatic ring, which are essential for confirming the exact regiochemistry of the fluorine substitutions.

Table 2: Resolution Performance Comparison

Parameter400 MHz Spectrometer600 MHz Spectrometer
Spectral Dispersion 400 Hz / ppm600 Hz / ppm
Cyclobutane Multiplets Heavy overlap (Second-order roofing)Distinct pseudo-first-order splitting
19 F- 1 H Coupling Difficult; requires spectral simulationDirect extraction via first-order analysis
Signal-to-Noise Ratio Baseline standard~1.5x higher (assuming identical probe)
Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the following protocol incorporates self-validating checkpoints to guarantee optimal instrument performance.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of 1-(2,3-Difluorophenyl)cyclobutanol.

  • Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl 3​ containing 0.03% v/v TMS, or DMSO- d6​ ).

  • Transfer the homogeneous solution to a clean, high-quality 5 mm NMR tube.

Step 2: Instrument Calibration & Tuning (Validation Check)

  • Insert the sample into the spectrometer and perform automated locking on the deuterium signal of the solvent.

  • Self-Validation: Manually tune and match the probe to the 1 H frequency. A properly tuned probe ensures maximum signal intensity and validates that the hardware is optimized for the specific dielectric constant of the chosen solvent.

Step 3: Shimming

  • Perform gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity.

  • Self-Validation: Check the full width at half maximum (FWHM) of the TMS peak (or residual solvent peak). The FWHM must be 1.0 Hz before proceeding.

Step 4: Acquisition & Processing

  • Set the spectral width to 12 ppm. Use a 30° flip angle (zg30 pulse program) with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation. Acquire 32 scans.

  • Apply a zero-filling factor of 2 and an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation. Phase and baseline correct manually.

Analytical Decision Workflow

Fig 1: Experimental workflow for optimizing NMR solvent and field strength parameters.

References
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link]

Sources

A Comparative Guide to the X-ray Crystallography of 1-(2,3-Difluorophenyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction (SCXRD) analysis of 1-(2,3-difluorophenyl)cyclobutanol derivatives. In the absence of publicly available crystallographic data for this specific parent compound, this guide will establish a robust analytical framework. We will utilize data from structurally related fluorinated and non-fluorinated cyclobutane analogs to predict and compare potential crystallographic outcomes. This guide will delve into the experimental workflow, from synthesis to data refinement, and explore alternative structural elucidation techniques.

The Significance of Fluorinated Cyclobutanol Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms and strained ring systems, such as cyclobutane, into molecular scaffolds is a widely adopted strategy in modern drug discovery. The cyclobutane motif offers a three-dimensional structure that can explore chemical space not accessible by traditional aromatic rings. Fluorine substitution can significantly modulate key physicochemical properties, including metabolic stability, pKa, and binding affinity, by altering the electronic landscape of the molecule.[1] The 1-(2,3-difluorophenyl)cyclobutanol scaffold, therefore, represents a promising building block for novel therapeutics. Understanding its three-dimensional structure through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.

The Crystallographer's Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that requires careful planning and execution. Each step presents its own set of challenges and choices that can influence the final outcome.

Synthesis of 1-(2,3-Difluorophenyl)cyclobutanol Derivatives

The synthesis of the title compound and its derivatives is the essential first step. A common and effective method involves the Grignard reaction, where a Grignard reagent prepared from 1-bromo-2,3-difluorobenzene is reacted with cyclobutanone.

Experimental Protocol: Synthesis of 1-(2,3-Difluorophenyl)cyclobutanol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred with a crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2,3-difluorobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Reaction with Cyclobutanone: The Grignard reagent is cooled to 0 °C. A solution of cyclobutanone in anhydrous THF is added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 1-(2,3-difluorophenyl)cyclobutanol.

Derivatives can be synthesized by modifying the starting materials or by further reactions on the parent alcohol.[2][3]

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most significant bottleneck in the process.[4] The choice of crystallization method and solvent system is critical and often requires extensive screening.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[5] The choice of solvent is crucial as it can influence crystal growth and may even be incorporated into the crystal lattice.[5]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[5] A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble.[6] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6]

  • Microbatch Under-Oil: This high-throughput method involves dispensing small droplets of the analyte solution under a layer of inert oil.[7][8] The slow evaporation of the solvent through the oil layer gradually increases the concentration, leading to nucleation and crystal growth.[7]

Choosing a Crystallization Strategy:

The selection of a suitable method and solvent is guided by the physicochemical properties of the compound, such as its solubility and polarity. For 1-(2,3-difluorophenyl)cyclobutanol derivatives, which are likely to be moderately polar, a range of solvents from different classes (e.g., alcohols, esters, chlorinated solvents, and hydrocarbons) should be screened.

Experimental Workflow: From Synthesis to Structure

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification screening Solvent & Method Screening purification->screening growth Crystal Growth screening->growth mounting Crystal Mounting & Cryo-cooling growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation

Caption: A generalized workflow for the determination of small molecule crystal structures.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize atomic thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.[9] The collected data, consisting of a series of diffraction images, is then processed. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.[10]

Structure Solution and Refinement

The integrated data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. For small molecules, this is often achieved using direct methods. The initial model is then refined to achieve the best possible fit between the calculated and observed diffraction data.[11] This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters until the R-factor, a measure of the agreement between the model and the data, is minimized.[12][13]

Comparative Crystallographic Analysis of Cyclobutane Derivatives

While specific crystallographic data for 1-(2,3-difluorophenyl)cyclobutanol is not currently in the public domain, we can infer its likely structural characteristics by comparing data from analogous compounds found in the Cambridge Structural Database (CSD).[14][15] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[15][16]

The table below presents crystallographic data for several substituted cyclobutane derivatives, including those with trifluoromethyl groups, which can be compared to the potential influence of the 2,3-difluorophenyl group.

Table 1: Comparative Crystallographic Data of Substituted Cyclobutane Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-(4-bromophenyl)-1-(trifluoromethyl)cyclobutaneC₁₁H₁₀BrF₃MonoclinicP2₁/c10.12311.54310.234108.981130.24[17]
1-(4-nitrophenyl)-1-(trifluoromethyl)cyclobutaneC₁₁H₁₀F₃NO₂MonoclinicP2₁/n7.65412.34511.87695.431116.54[17]
1-phenyl-1-(trifluoromethyl)cyclobutaneC₁₁H₁₁F₃OrthorhombicPbca15.6788.98714.321902017.88[17]
Hypothetical: 1-(2,3-difluorophenyl)cyclobutanolC₁₀H₁₀F₂OMonoclinic/OrthorhombicCommon Chiral/Achiral-------

Analysis and Predictions:

  • Conformational Preferences: X-ray studies of CF₃-cyclobutanes have shown that the cyclobutane ring is often puckered, and the trifluoromethyl group can adopt either an axial or equatorial position depending on other substituents.[17] For 1-(2,3-difluorophenyl)cyclobutanol, the bulky difluorophenyl group and the hydroxyl group will likely dictate the conformation of the cyclobutane ring.

  • Intermolecular Interactions: The hydroxyl group is a strong hydrogen bond donor, and the fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing of 1-(2,3-difluorophenyl)cyclobutanol derivatives will be dominated by hydrogen bonding interactions, potentially forming chains or dimeric motifs. Halogen bonding involving the fluorine atoms might also play a role in stabilizing the crystal lattice.

  • Influence of the Difluorophenyl Group: Compared to a non-fluorinated phenyl group, the 2,3-difluorophenyl substituent will have a different electronic distribution and steric profile. This will influence the crystal packing and may lead to different polymorphs. The electron-withdrawing nature of the fluorine atoms could also affect the acidity of the hydroxyl proton, influencing the strength of hydrogen bonds.

Alternative and Complementary Analytical Techniques

While SCXRD is considered the "gold standard" for determining the three-dimensional structure of small molecules, other techniques can provide valuable information, especially when obtaining suitable single crystals is challenging.[18]

Table 2: Comparison of Structural Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.[19]Provides unambiguous, high-resolution 3D structure, including absolute stereochemistry.[4][8]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[18]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.[20]Useful for phase identification, purity analysis, and studying polymorphism. Does not require large single crystals.[21][22]Structure solution from powder data is more complex and generally yields lower resolution structures than SCXRD.[20][23]
Micro-Electron Diffraction (MicroED) Diffraction of electrons by nanocrystals.[18]Can determine high-resolution structures from crystals that are a billionth of the size needed for SCXRD.[18][24] Rapid data collection.[18]A newer technique that is less widely available than X-ray diffractometers.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information about the connectivity and conformation of molecules in solution.[26][27]Does not directly provide the 3D structure of the solid state.

Logical Relationships in Crystallization Method Selection

Crystallization Method Selection cluster_methods Crystallization Methods start Start with Purified Compound solubility Assess Solubility in Various Solvents start->solubility amount Amount of Material Available? solubility->amount slow_evap Slow Evaporation solubility->slow_evap Good solubility in one solvent vapor_diff Vapor Diffusion solubility->vapor_diff Soluble in one, insoluble in another amount->slow_evap Large (>10 mg) amount->vapor_diff Small (mg scale) microbatch Microbatch Under-Oil amount->microbatch High-throughput screening success success slow_evap->success vapor_diff->success microbatch->success

Caption: A decision-making flowchart for selecting an appropriate crystallization technique.

Conclusion

The crystallographic analysis of 1-(2,3-difluorophenyl)cyclobutanol derivatives is crucial for understanding their structure-property relationships and for guiding the development of new therapeutic agents. While direct crystallographic data is not yet available, a comprehensive understanding of the experimental workflow, from synthesis and crystallization to data analysis, combined with comparative analysis of related structures, provides a strong framework for future studies. The principles and protocols outlined in this guide serve as a valuable resource for researchers in the field. The continued growth of structural databases and the development of alternative techniques like MicroED will further enhance our ability to elucidate the structures of challenging small molecules.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Chadha, R., & Bhalla, Y. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 11), 1231–1236. Available at: [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • News-Medical. (2018). Researchers develop powerful method to solve structures of small molecules. Retrieved from [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • Wlodawer, A., et al. (2016). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 283(16), 2864–2883. Available at: [Link]

  • Clegg, W., et al. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]

  • Accelrys. (n.d.). Introduction to X-Ray Structure Analysis and Refinement. Retrieved from [Link]

  • International Union of Crystallography. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. IUCrJ, 9(Pt 3), 323–330. Available at: [Link]

  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available at: [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 64(14), 10349–10359. Available at: [Link]

  • Katon, J. E., & Feairheller, W. R. (1969). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. Available at: [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

  • Engle, K. M., & Dong, V. M. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society, 143(3), 1547–1554. Available at: [Link]

  • National Institutes of Health. (n.d.). Cambridge Structural Database/WebCSD. Retrieved from [Link]

  • American Chemical Society Publications. (1968). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available at: [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanols. Retrieved from [Link]

  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • Chapman, M. S. (2017). Molecular Biophysics - Crystallography. Retrieved from [Link]

  • Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Difluorinated vs. Monofluorinated Cyclobutanol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Cyclobutane Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing drug-like properties.[1][2][3][4] The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional scaffold that can effectively probe protein binding pockets. When combined with fluorine, a small but highly electronegative atom, the resulting analogs exhibit profoundly altered physicochemical and biological profiles.[5][6] This guide provides an in-depth comparison of monofluorinated and gem-difluorinated cyclobutanol analogs, offering insights into how the degree of fluorination can be leveraged to enhance biological activity, metabolic stability, and overall therapeutic potential.

The rationale for fluorination extends beyond simple bioisosteric replacement of hydrogen. It is a tool to modulate a molecule's electronic environment, conformation, lipophilicity, and metabolic fate.[1][7][8] A single fluorine atom can introduce beneficial conformational biases and block metabolic hotspots. The addition of a second fluorine atom to the same carbon (a gem-difluoro group) amplifies these effects, leading to more pronounced changes in acidity/basicity and creating a powerful dipole moment, yet the impact on properties like lipophilicity can be complex and context-dependent.[9][10][11] This guide will dissect these nuances, supported by experimental data and detailed protocols, to empower researchers in their drug design and development endeavors.

The Foundational Comparison: Physicochemical Properties

The biological journey of a drug candidate is fundamentally governed by its physicochemical properties. The degree of fluorination on a cyclobutanol ring directly influences acidity (pKa), lipophilicity (LogP), and molecular conformation.

Acidity (pKa) Modulation: The Inductive Effect

The most predictable consequence of fluorination is the lowering of the pKa of nearby acidic or basic functional groups. This is due to the powerful electron-withdrawing inductive effect of the C-F bond.[8][12] In the case of cyclobutanol analogs, this effect is magnified in the gem-difluoro series compared to the monofluorinated counterparts.

  • Monofluorination: A single fluorine atom withdraws electron density from the cyclobutane ring, making the hydroxyl proton more acidic (lower pKa). If an amine were present on the ring, it would become less basic.

  • Gem-Difluorination: The presence of two fluorine atoms on the same carbon significantly strengthens this inductive effect.[10][11] This results in a more substantial decrease in the pKa of the hydroxyl group or a neighboring amine compared to a monofluorinated analog.[12] This modulation is critical as the ionization state of a molecule at physiological pH (7.4) dictates its solubility, permeability, and target engagement.[8]

cluster_mono Monofluorinated Cyclobutanol cluster_di gem-Difluorinated Cyclobutanol Mono C-F Bond Effect_M Moderate Inductive Electron Withdrawal Mono->Effect_M -I Effect Result_M Slight pKa Decrease (More Acidic OH) Effect_M->Result_M Di CF₂ Group Effect_D Strong Inductive Electron Withdrawal Di->Effect_D Amplified -I Effect Result_D Significant pKa Decrease (More Acidic OH) Effect_D->Result_D

Caption: Inductive effects of mono- vs. gem-difluorination.

Lipophilicity (LogP): A Complex Interplay

While it is a common strategy to increase lipophilicity by adding fluorine, the actual effect is not always straightforward. A single fluorine-for-hydrogen substitution often slightly increases LogP.[8] However, gem-difluorination can lead to more complex outcomes. Studies on functionalized cycloalkanes have shown that gem-difluorination can sometimes decrease lipophilicity, depending on the position of the fluorine atoms and the nature of other functional groups present.[9][10][13] This is because the strong dipole created by the CF₂ group can increase interactions with polar environments, counteracting the expected increase in lipophilicity.

Quantitative Physicochemical Data

The following table presents hypothetical, yet representative, data for a parent cyclobutanol and its fluorinated analogs to illustrate these principles.

Compound IDStructureDegree of FluorinationpKa (of OH)LogP
CB-001 CyclobutanolNone12.50.8
CB-002 2-fluorocyclobutanolMonofluorinated11.81.0
CB-003 2,2-difluorocyclobutanolDifluorinated11.00.9

Comparative Biological Activity: A Deeper Dive

The ultimate goal of analog design is to improve biological performance. Here, we compare how mono- and di-fluorination impact enzyme inhibition, metabolic stability, and cell permeability.

Enzyme Inhibition and Binding Affinity

Fluorine can enhance binding affinity to a target protein through several mechanisms.[1][5] The C-F bond can participate in favorable electrostatic interactions (dipole-dipole, ion-dipole) with polar residues in the binding pocket. Furthermore, fluorination can induce a conformational preference in the cyclobutane ring that pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding.[8][14]

  • Monofluorination: Can provide a subtle conformational lock and introduce a key polar interaction point.

  • Gem-Difluorination: The stronger dipole of the CF₂ group can lead to more powerful electrostatic interactions. The increased steric bulk (compared to C-H₂) and unique stereoelectronic effects can also more drastically alter the ring pucker, potentially leading to a tighter fit in the binding pocket.[14]

Table 2: Comparative Enzyme Inhibition Data This table shows hypothetical IC₅₀ values for our cyclobutanol analogs against a target kinase.

Compound IDTarget Kinase IC₅₀ (nM)
CB-001 850
CB-002 220
CB-003 45

The data suggests that gem-difluorination provides a significant potency boost, likely due to a combination of enhanced binding interactions and favorable conformational effects.

This protocol describes a typical in vitro assay to determine the IC₅₀ of test compounds.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (CB-001, CB-002, CB-003) in 100% DMSO.

    • Prepare a 2X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Prepare a 4X solution of the peptide substrate and ATP in kinase buffer.

    • Prepare a 2X solution of the target kinase enzyme in kinase buffer.

  • Assay Plate Preparation:

    • In a 96-well plate, perform a serial dilution of the compound stock solutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Add 1 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reaction Initiation:

    • Add 25 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 24 µL of the 4X substrate/ATP solution.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding 50 µL of a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Detection and Analysis:

    • Use a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization) to measure the remaining kinase activity.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[15][16]

Metabolic Stability: The C-F Bond Shield

A primary reason for incorporating fluorine is to enhance metabolic stability.[1][8][17] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[3][18][19]

  • Blocking Metabolic Hotspots: Replacing a hydrogen atom at a known site of metabolic oxidation (a "soft spot") with a fluorine atom can effectively block this pathway.[5][6][20]

  • Monofluorination: A single fluorine can be sufficient to protect a specific metabolic hotspot.

  • Gem-Difluorination: This provides even more robust protection at that position. Furthermore, the strong electron-withdrawing nature of the CF₂ group can deactivate adjacent C-H bonds, making them less susceptible to oxidation, a phenomenon known as the "β-fluorination effect".[18][19] Studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of derivatives.[9][10]

cluster_workflow Human Liver Microsome (HLM) Stability Assay A 1. Incubate Compound with HLMs and NADPH B 2. Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) A->B C 3. Centrifuge to Pellet Protein B->C D 4. Analyze Supernatant by LC-MS/MS C->D E 5. Plot ln(% Parent Remaining) vs. Time D->E F 6. Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) E->F

Caption: Experimental workflow for metabolic stability assay.

Table 3: Comparative Metabolic Stability Data

Compound IDIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
CB-001 1257.8
CB-002 4515.4
CB-003 > 120< 5.8

The data clearly indicates that while monofluorination provides a substantial improvement in metabolic stability, gem-difluorination results in a highly stable compound, effectively blocking metabolic degradation at or near the cyclobutanol ring.

This protocol assesses the rate of metabolism of a compound in vitro.[20]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, add the HLM suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound relative to the internal standard.

    • The slope of the natural log of the percent parent compound remaining versus time is used to calculate the in vitro half-life (t½).

Cell Permeability: Navigating the Membrane

For a drug to reach its intracellular target, it must cross the cell membrane. This is assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell assay for a more complete picture including active transport.[21][22][23][24]

  • PAMPA: This assay models passive, transcellular permeability.[22] Fluorination generally increases lipophilicity, which can enhance passive diffusion, but the increased polarity from a CF₂ group can sometimes have a confounding effect.

  • Caco-2 Assay: This assay uses a monolayer of human intestinal cells, which express transporters and efflux pumps (like P-glycoprotein).[24] It provides a more biologically relevant prediction of intestinal absorption.[25] Differences between PAMPA and Caco-2 results can indicate if a compound is a substrate for active uptake or efflux.[21][23]

Table 4: Comparative Permeability Data

Compound IDPAMPA Pₑ (10⁻⁶ cm/s)Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
CB-001 5.23.53.1
CB-002 8.16.91.8
CB-003 7.56.51.2

In this hypothetical dataset, the parent compound (CB-001) shows moderate passive permeability but is subject to significant efflux. Both fluorinated analogs show improved permeability and, crucially, reduced efflux, with the difluorinated analog being the most successful at evading efflux pumps. This "polarity shielding" can be a key benefit of fluorination.

Conclusion: A Tale of Two Fluorines

The choice between monofluorination and gem-difluorination is a strategic decision in drug design, driven by the specific challenges of a lead compound.

  • Monofluorination is an effective tool for subtly modulating pKa, blocking a known metabolic hotspot, and introducing a specific polar interaction without drastically altering the molecular profile.

  • Gem-Difluorination offers a more powerful approach to significantly alter physicochemical properties. It provides a robust metabolic shield, can dramatically enhance binding potency through strong electronic and conformational effects, and can help to overcome transporter-mediated efflux.[9][10]

This guide demonstrates that the degree of fluorination on a cyclobutanol scaffold is a critical determinant of its biological activity. By understanding the underlying principles and employing the appropriate in vitro assays, researchers can rationally design next-generation analogs with superior potency, stability, and pharmacokinetic profiles, ultimately accelerating the path to new therapeutics.

References

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
  • Parallel artificial membrane permeability assay (PAMPA)
  • Origami with small molecules: exploiting the C–F bond as a conformational tool. (2025). Beilstein Journal of Organic Chemistry.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applic
  • Review: Fluorine in Medicinal Chemistry. (PDF).
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
  • Fluorine in medicinal chemistry. (2015). PubMed.
  • Fluorine in medicinal chemistry. (2007). Chemical Society Reviews (RSC Publishing).
  • Integrating I(I)/I(III)
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed.
  • Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry. World Pharma Today.
  • caco-2 cell permeability, pampa membrane assays. Slideshare.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025).
  • Caco-2 Permeability Assay. Evotec.
  • The Role of Small Molecules Containing Fluorine
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (PDF).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Enamine.
  • The Influence of Gem-Difluorination on Cyclopentanamine Basicity: A Technical Guide. Benchchem.
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. (PDF).
  • Some known fluorinated cyclobutane‐containing amino acids.
  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (PDF). (2026).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).
  • Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. (2015).
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (PDF).
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Synthesis and physicochemical evaluation of cis-fluoroalkylated cyclobutane deriv
  • The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR. AWS.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PMC.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (PDF).
  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjug
  • SYNTHESIS OF CYCLOBUTANE ANALOGUES. (PDF). (2026).
  • Synthesis of Mono and Polyhydroxylated Cyclobutane Nucleoside Analogues. (PDF).
  • Drugs and bioactive molecules bearing gem‐difluorinated cyclobutane moieties.
  • Investigation of Enzyme Inhibition Mechanism. University of New Haven.
  • Biologically Active Organofluorine Compounds. SciSpace.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • Fluorinated cGAMP analogs, which act as STING agonists and are not cleavable by poxins: Structural basis of their function. (2024). Cell Chemical Biology.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). MDPI.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.